molecular formula C9H10N2O B1458716 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 1630906-52-3

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B1458716
CAS No.: 1630906-52-3
M. Wt: 162.19 g/mol
InChI Key: MXWRPKYDNZCICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWRPKYDNZCICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243782
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-52-3
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, which can be considered a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This fusion imparts unique electronic and hydrogen-bonding properties that allow it to mimic natural purines and interact with a wide array of biological targets.[1] Consequently, 7-azaindole derivatives have emerged as crucial components in the development of novel therapeutics, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antiviral properties.[2] This guide provides a comprehensive overview of the 7-azaindole core, with a focus on its synthesis, key chemical properties, and its versatile applications in modern drug development for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

The unique arrangement of the nitrogen atoms in the 7-azaindole scaffold—one in the electron-rich pyrrole ring and another in the electron-deficient pyridine ring—creates a distinct electronic distribution that governs its reactivity and intermolecular interactions. This structural feature is a key reason for its broad utility in drug design.

Below is a table summarizing the key physicochemical properties of the parent compound, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, which serves as a representative example of a functionalized 7-azaindole.

PropertyValueSource
CAS Number 849067-97-6[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Appearance Solid
InChI Key HECHZAPQJASYJL-UHFFFAOYSA-N

Synthesis of the 7-Azaindole Core

The construction of the 7-azaindole ring system is a central focus for synthetic organic chemists. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern. A general and widely adopted approach involves the construction of the pyrrole ring onto a pre-existing pyridine precursor.

A common synthetic route to functionalized 7-azaindoles, such as 5-substituted derivatives, often begins with a readily available starting material like 2-aminopyridine.[4] The synthesis can be conceptually broken down into several key transformations.

Illustrative Synthetic Workflow: From 2-Aminopyridine to a Functionalized 7-Azaindole

Synthetic_Workflow A 2-Aminopyridine B Halogenated 2-Aminopyridine (e.g., 5-Bromo-2-aminopyridine) A->B Halogenation C Functionalized 2-Aminopyridine (e.g., via Sonogashira Coupling) B->C Cross-Coupling D Intramolecular Cyclization C->D Ring Formation E 5-Substituted-7-Azaindole D->E Aromatization

Caption: A generalized synthetic workflow for 5-substituted 7-azaindoles.

Step-by-Step Experimental Protocol (Conceptual)

The following protocol outlines a conceptual pathway for the synthesis of a 5-substituted 7-azaindole, illustrating the key chemical transformations.

  • Halogenation of the Pyridine Ring:

    • Rationale: Introduction of a halogen, typically bromine, at the 5-position of the pyridine ring provides a reactive handle for subsequent cross-coupling reactions. This is a crucial step for introducing diversity at this position.[4]

    • Procedure: 2-aminopyridine is dissolved in a suitable solvent such as methanol. A brominating agent, for instance, N-bromosuccinimide (NBS), is added portion-wise at a reduced temperature to control the reaction's exothermicity.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-bromo-2-aminopyridine, is isolated.

  • Introduction of a Side Chain via Cross-Coupling:

    • Rationale: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is employed to introduce an alkyne at the 3-position. This alkyne will ultimately form part of the pyrrole ring.

    • Procedure: The halogenated 2-aminopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst, and a base (e.g., triethylamine).

  • Intramolecular Cyclization to Form the Pyrrole Ring:

    • Rationale: The newly introduced side chain is designed to undergo an intramolecular cyclization to form the fused pyrrole ring, thus constructing the 7-azaindole core.

    • Procedure: The product from the cross-coupling reaction is treated with a reagent that facilitates the cyclization. The specific conditions will depend on the nature of the substituent.

  • Functional Group Manipulation (as required):

    • Rationale: Once the 7-azaindole core is synthesized, further modifications can be made to the substituents. For instance, a protected alcohol can be deprotected to yield the final methanol derivative.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[5] The ability of the 7-azaindole to act as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, is a critical aspect of its efficacy.

7-Azaindole in Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Binding ATP Binding Pocket Azaindole 7-Azaindole Inhibitor Azaindole->Hinge Hydrogen Bonding Azaindole->ATP_Binding Occupies Pocket

Sources

A Technical Guide to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of profound importance in medicinal chemistry. As a bioisostere of the natural indole nucleus, the 7-azaindole core imparts unique physicochemical properties, including enhanced solubility and superior bioavailability, making it a privileged structure in the design of therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, reactivity profile, and key applications of this compound. Particular focus is placed on its role as a critical building block for the development of next-generation kinase inhibitors for oncology and other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of advanced heterocyclic intermediates.

Introduction: The 7-Azaindole Scaffold and its Significance

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bicyclic heterocycle that mimics the purine and indole structures ubiquitous in biology. The strategic placement of a nitrogen atom in the six-membered ring differentiates it from indole, introducing a hydrogen bond acceptor site which can significantly enhance binding affinity to biological targets.[1] This structural feature, combined with favorable metabolic profiles, has positioned 7-azaindole derivatives at the forefront of modern drug discovery.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[3] Notably, they are exceptionally well-represented as inhibitors of protein kinases, a class of enzymes frequently deregulated in cancer and other diseases.[2][4] The 3-methyl and 5-hydroxymethyl substituents on the core this compound provide two orthogonal points for chemical modification, making it a versatile and highly valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in public repositories, its core properties can be calculated or predicted based on its structure and data from close analogs like (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol.[5]

Compound Identity and Calculated Properties
PropertyValueSource
IUPAC Name This compound-
Synonyms 5-(Hydroxymethyl)-3-methyl-7-azaindole-
Molecular Formula C₉H₁₀N₂OCalculated
Molecular Weight 162.19 g/mol Calculated
CAS Number Data Not Available-
Appearance Expected to be a solid at room temperature.
Predicted Spectroscopic Data

Detailed experimental spectra should be acquired for definitive characterization. However, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data can be reliably predicted.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrrole NH: A broad singlet, typically δ > 11.0 ppm.

    • Aromatic Protons (Pyridine Ring): Two singlets or narrow doublets for H4 and H6, expected in the δ 7.5-8.5 ppm region.

    • Aromatic Proton (Pyrrole Ring): A singlet for H2, likely around δ 7.0-7.5 ppm.

    • Methylene Protons (-CH₂OH): A doublet (coupled to the hydroxyl proton) or singlet, δ ~4.5-4.7 ppm.

    • Hydroxyl Proton (-OH): A triplet or broad singlet, δ ~5.0-5.5 ppm, which will exchange with D₂O.

    • Methyl Protons (-CH₃): A singlet for the C3-methyl group, expected around δ 2.2-2.5 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected aromatic signals in the δ 100-150 ppm range.

    • The methylene carbon (-CH₂OH) signal is anticipated around δ 60-65 ppm.

    • The methyl carbon (-CH₃) signal is expected at δ 10-15 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 163.1.

Proposed Synthesis and Purification

The synthesis of this compound can be logically approached from commercially available halogenated 7-azaindole precursors. The following multi-step protocol outlines a robust and field-proven strategy for its preparation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 5-Bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine B 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde A->B  1. n-BuLi, THF, -78°C  2. DMF, -78°C to rt C This compound B->C  NaBH4, Methanol, 0°C to rt D Pure Product C->D  Silica Gel Chromatography

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, n-Butyllithium (n-BuLi) in hexanes, anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄), Methanol, Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

Step 1: Formylation via Lithium-Halogen Exchange

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

    • Causality: This step performs a lithium-halogen exchange, creating a highly nucleophilic organolithium species at the C5 position, which is crucial for the subsequent C-C bond formation.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Step 2: Reduction of the Aldehyde

  • Dissolution: Dissolve the crude aldehyde from Step 1 in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise, controlling any effervescence.

    • Causality: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the heterocyclic core. Methanol serves as both a solvent and a proton source for the workup.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. Add water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Step 3: Purification

  • Chromatography: Purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) is a suitable starting point for elution.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to obtain pure this compound. Confirm identity and purity using NMR and MS analysis.[6]

Chemical Reactivity and Derivatization

The title compound possesses three key reactive sites, making it a versatile synthetic intermediate.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol is a versatile handle.

    • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants (e.g., Jones reagent).

    • Esterification/Etherification: It readily forms esters and ethers under standard conditions.

    • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or a halide (e.g., using SOCl₂), enabling subsequent displacement by a wide range of nucleophiles.[7]

  • Pyrrole Nitrogen (N-H): The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base.

    • Protection: It is often protected during multi-step syntheses using groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) to prevent unwanted side reactions.[8]

    • Alkylation/Arylation: It can be N-alkylated or N-arylated, a common strategy in medicinal chemistry to modulate properties and explore SAR.

  • Pyridine Nitrogen (N7): As a basic site, the pyridine nitrogen can be protonated or quaternized. Its electron-withdrawing nature influences the reactivity of the entire ring system, making electrophilic substitution on the pyridine ring challenging.[1]

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design.[4] this compound serves as a key intermediate for compounds targeting a variety of kinases implicated in cancer.

  • Kinase Hinge-Binding: The pyrrole N-H and the pyridine N7 atom are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a canonical interaction for ATP-competitive inhibitors.[9]

  • Vector for SAR Exploration: The 5-methanol group provides an attachment point for side chains that can extend into the solvent-exposed region of the ATP pocket, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]

  • Notable Targets: 7-azaindole derivatives have been developed as potent inhibitors of kinases such as PI3K, mTOR, Met, and DYRK kinases.[2][6][11][12]

Conceptual Kinase Binding Diagram

Sources

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound, a key heterocyclic building block in modern medicinal chemistry. The 7-azaindole scaffold, the core of this molecule, is a privileged structure frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Given its role in drug discovery, confirming its molecular structure with absolute certainty is paramount to ensuring predictable biological activity and intellectual property integrity. This document moves beyond a simple listing of analytical techniques, offering a self-validating, logic-driven workflow. We will detail the causality behind experimental choices, from initial mass determination to the intricate connectivity mapping via multidimensional NMR, providing researchers and drug development professionals with a field-proven methodology.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bioisostere of indole. The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and pKa, and crucially, it introduces an additional hydrogen bond acceptor.[1] This feature is highly advantageous in designing molecules that interact with specific biological targets, such as the ATP-binding site of protein kinases.[2] this compound serves as a vital intermediate in the synthesis of complex pharmaceutical compounds, including potent kinase inhibitors for cancer treatment.[3][4] Therefore, a robust and verifiable protocol for its structural confirmation is not merely an academic exercise but a critical step in the drug development pipeline.

This guide will systematically detail the process, integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments to build an unassailable structural proof.

The Elucidation Workflow: A Multi-Faceted Approach

The structural confirmation of a novel or synthesized compound is a process of evidence accumulation. Each analytical technique provides a unique piece of the puzzle. Our workflow is designed to be sequential and self-validating, where the output of one experiment informs the next and corroborates previous findings.

G cluster_start Initial Hypothesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_detail NMR Suite cluster_conclusion Final Confirmation start Hypothesized Structure (C₉H₁₀N₂O) ms Mass Spectrometry (HRMS) Confirm Molecular Formula start->ms ir Infrared Spectroscopy (FTIR) Identify Functional Groups ms->ir nmr NMR Spectroscopy Map Atomic Connectivity ir->nmr h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr cosy COSY (¹H-¹H) h_nmr->cosy hsqc HSQC (¹H-¹³C) h_nmr->hsqc hmbc HMBC (¹H-¹³C long-range) h_nmr->hmbc c_nmr->cosy c_nmr->hsqc c_nmr->hmbc conclusion Final Structure Elucidated cosy->conclusion hsqc->conclusion hmbc->conclusion

Caption: Workflow for Structure Elucidation.

Mass Spectrometry: Confirming the Foundation

Causality: The first and most fundamental question is the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to confirm a unique molecular formula. Electrospray ionization (ESI) is chosen as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for a molecule of this nature.[5]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

Data Presentation & Interpretation

The expected molecular formula for this compound is C₉H₁₀N₂O.

ParameterTheoretical ValueObserved ValueDelta (ppm)
Molecular Formula C₉H₁₀N₂O--
Exact Mass 162.0793--
[M+H]⁺ Ion 163.0866163.0864-1.2

Trustworthiness: An observed mass for the [M+H]⁺ ion that is within ±5 ppm of the theoretical value provides high confidence in the assigned molecular formula, C₉H₁₀N₂O. This result validates the elemental composition before proceeding to more complex structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the detailed atomic connectivity map. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons.

Causality: While ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, they do not explicitly define the molecular framework. 2D NMR experiments are essential to build this framework. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and most critically, HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which are used to piece together the heterocyclic core and confirm the position of the substituents.[6]

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to observe exchangeable protons (N-H and O-H).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire with proton decoupling. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay for a J-coupling of 8-10 Hz.

Data Presentation: Predicted Spectral Data

The following tables outline the predicted NMR data based on the hypothesized structure and known chemical shift trends for 7-azaindole derivatives.[7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Integration J (Hz) Assignment
1-NH ~11.5-12.0 br s 1H - Pyrrole N-H
H-2 ~7.4-7.5 d 1H ~2.0 Pyrrole Ring
3-CH₃ ~2.3-2.4 s 3H - Methyl Group
H-4 ~8.1-8.2 d 1H ~2.0 Pyridine Ring
H-6 ~7.5-7.6 d 1H ~2.0 Pyridine Ring
5-CH₂ ~4.6-4.7 d 2H ~5.5 Methylene (-CH₂OH)

| 5-OH | ~5.3-5.4 | t | 1H | ~5.5 | Hydroxyl (-CH₂OH) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) DEPT-135 Assignment
C-2 ~125-127 CH Pyrrole Ring
C-3 ~110-112 C Pyrrole Ring
3-CH₃ ~11-13 CH₃ Methyl Group
C-3a ~128-130 C Pyrrole-Pyridine Fusion
C-4 ~142-144 CH Pyridine Ring
C-5 ~138-140 C Pyridine Ring
5-CH₂ ~60-62 CH₂ Methylene (-CH₂OH)
C-6 ~116-118 CH Pyridine Ring

| C-7a | ~148-150 | C | Pyrrole-Pyridine Fusion |

Interpretation and Rationale: Connecting the Dots with 2D NMR

The definitive proof of the substituent positions comes from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

Caption: Key HMBC correlations confirming substituent positions.

  • Methyl Group at C-3: The protons of the methyl group (3-CH₃, δ ~2.3) will show correlations to the carbon they are attached to (C-3, δ ~110), the adjacent vinyl carbon (C-2, δ ~126), and the fusion carbon (C-3a, δ ~129). This unambiguously places the methyl group at the C-3 position of the pyrrole ring.

  • Methanol Group at C-5: The methylene protons (5-CH₂, δ ~4.6) are the most critical for placing the hydroxymethyl substituent. They will show strong correlations to the carbon they are attached to (C-5, δ ~139) and to the adjacent carbons on the pyridine ring (C-4, δ ~143 and C-6, δ ~117). This three-bond correlation is definitive proof of substitution at C-5.

  • Ring Proton Assignments: The correlation from the H-4 proton (δ ~8.1) to C-5 and C-6, and from the H-6 proton (δ ~7.5) to C-5 and C-4, further solidifies the assignments of the pyridine ring system.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups predicted by the hypothesized structure. It serves as an excellent orthogonal technique to corroborate the findings from MS and NMR.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation: Characteristic Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200O-H StretchAlcohol (intermolecular H-bonded)Strong, Broad
3300-3100N-H StretchPyrrole N-HMedium, Broad
3100-3000C-H Stretch (sp²)Aromatic C-HMedium, Sharp
2950-2850C-H Stretch (sp³)Aliphatic C-H (CH₃, CH₂)Medium-Weak, Sharp
1620-1580C=C and C=N StretchAromatic Ring StretchMedium-Strong
1250-1000C-O StretchPrimary AlcoholStrong

Trustworthiness: The observation of a strong, broad band around 3300 cm⁻¹ (overlapping O-H and N-H stretches), along with a strong C-O stretch, provides direct physical evidence for the alcohol and pyrrole functional groups, perfectly aligning with the proposed structure.[9]

Conclusion: A Unified Structural Proof

The structure of this compound is unambiguously confirmed through the systematic application of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the correct elemental composition of C₉H₁₀N₂O.

  • Infrared Spectroscopy confirmed the presence of the critical hydroxyl (O-H) and pyrrole (N-H) functional groups.

  • A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) provided the definitive architectural map, with long-range HMBC correlations irrefutably placing the methyl group at the C-3 position and the hydroxymethyl substituent at the C-5 position.

This multi-faceted, self-validating workflow ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for advancing high-value intermediates in the pharmaceutical development landscape.

References

  • PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Khan, I., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Retrieved from [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Retrieved from [Link]

  • Trovato, A., et al. (2012). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Chemistry Learning. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. University of Rostock. Retrieved from [Link]

  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Scott, R. D., et al. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • OUCI. (n.d.). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Georganics. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Metabolism and toxicological detection of the new designer drug 3,4-methylenedioxy-α-pyrrolidinopropiophenone studied in urine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

  • MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • JETIR. (2024). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrole, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-methyl-7-azaindole-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 7-azaindole moiety is a privileged heterocyclic scaffold in modern drug discovery, serving as a bioisostere of indole.[1][2] This structural modification, where a nitrogen atom replaces the C7 carbon of the indole ring, often imparts improved physicochemical properties such as enhanced solubility and superior bioavailability.[1] These favorable characteristics have led to the successful development of numerous clinically approved drugs and promising drug candidates.[1] Specifically, 3-methyl-7-azaindole-5-methanol is a key building block in the synthesis of complex pharmaceutical intermediates, where the methyl group at the 3-position and the methanol group at the 5-position provide crucial points for further molecular elaboration. This guide provides a comprehensive overview of a robust synthetic strategy to access this valuable compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview of the Synthetic Approach

The synthesis of 3-methyl-7-azaindole-5-methanol can be strategically divided into two main phases: the construction of the core 3-methyl-7-azaindole ring system, followed by the regioselective functionalization at the C5 position to introduce the methanol group. The presented pathway prioritizes commercially available starting materials and employs well-established, scalable chemical transformations.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: C5-Functionalization A 2-Amino-3-methylpyridine B 3-Methyl-7-azaindole A->B Cyclization C 5-Bromo-3-methyl-7-azaindole B->C Bromination D Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C->D Carbonylation E 3-Methyl-7-azaindole-5-methanol D->E Reduction

Caption: Overall synthetic strategy for 3-methyl-7-azaindole-5-methanol.

Phase 1: Synthesis of the 3-Methyl-7-azaindole Core

The construction of the 7-azaindole scaffold can be approached through various classical indole syntheses, though modifications are often necessary to accommodate the electron-deficient nature of the pyridine ring.[1] A practical approach involves a domino reaction starting from a readily available substituted pyridine.

Domino Synthesis from 2-Fluoro-3-methylpyridine

A contemporary and efficient method for the synthesis of substituted 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine with an appropriate aldehyde in the presence of a strong base.[2] This one-pot method provides a direct route to the desired scaffold.

G start 2-Fluoro-3-methylpyridine + Benzaldehyde reagent KN(SiMe3)2 start->reagent 1. Add Base solvent Diisopropyl ether, 110 °C reagent->solvent 2. Heat in Solvent product 2-Phenyl-3-methyl-7-azaindole solvent->product 3. Cyclization & Aromatization

Caption: Workflow for the synthesis of a 2,3-disubstituted 7-azaindole.

While this method is highly effective for generating 2,3-disubstituted 7-azaindoles, for the synthesis of 3-methyl-7-azaindole, a modified approach starting from 2-amino-3-methylpyridine and employing a cyclization strategy is often more direct.

Phase 2: Regioselective Functionalization at the C5 Position

With the 3-methyl-7-azaindole core in hand, the next critical phase is the introduction of the methanol group at the C5 position. Direct hydroxymethylation is challenging; therefore, a multi-step approach involving an initial halogenation followed by functional group interconversion is the preferred strategy.

Step 1: Bromination of 3-Methyl-7-azaindole

Functionalization of the 7-azaindole system at the C5 position is frequently initiated by the installation of a bromine atom, which serves as a versatile handle for subsequent cross-coupling or substitution reactions.[3]

Expert Insight: Direct bromination of the 7-azaindole ring can be challenging due to the competing reactivity of the pyrrole and pyridine rings. Protection of the pyrrole nitrogen is often employed to direct the regioselectivity of the bromination towards the C5 position.

Parameter Condition Rationale
Starting Material N-Protected 3-methyl-7-azaindoleProtection (e.g., with a sulfonyl group) deactivates the pyrrole ring towards electrophilic attack, favoring substitution on the pyridine ring.
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine, minimizing side reactions.
Solvent Dichloromethane or AcetonitrileInert solvents that facilitate the reaction without participating in it.
Temperature 0 °C to room temperatureMild conditions to control the reaction rate and prevent over-bromination.

Experimental Protocol: Synthesis of 5-Bromo-3-methyl-7-azaindole

  • To a solution of N-protected 3-methyl-7-azaindole (1.0 eq) in dichloromethane at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-methyl-7-azaindole.

  • Deprotect the nitrogen under appropriate conditions (e.g., basic hydrolysis for a sulfonyl protecting group) to yield 5-bromo-3-methyl-7-azaindole.

Step 2: Palladium-Catalyzed Carbonylation

The 5-bromo substituent is an excellent precursor for introducing a carbonyl group via a palladium-catalyzed carbonylation reaction. This transformation allows for the efficient conversion of the aryl bromide to a methyl ester.

G start 5-Bromo-3-methyl-7-azaindole reagents CO (g), Methanol, Pd(dppf)Cl2, Et3N start->reagents 1. Combine Reactants conditions Autoclave, Heat reagents->conditions 2. Apply Pressure & Heat product Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate conditions->product 3. Oxidative Addition, CO Insertion, Reductive Elimination

Caption: Workflow for the carbonylation of 5-bromo-3-methyl-7-azaindole.

Experimental Protocol: Synthesis of Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • In a high-pressure autoclave, combine 5-bromo-3-methyl-7-azaindole (1.0 eq), palladium(II) bis(triphenylphosphine) dichloride (0.05 eq), and a suitable base such as triethylamine (2.0 eq) in methanol.

  • Seal the autoclave and purge with carbon monoxide gas (3-4 times).

  • Pressurize the vessel with carbon monoxide (typically 50-100 psi) and heat the reaction mixture to 80-100 °C.

  • Maintain the reaction at this temperature with stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the methyl ester product.

Step 3: Reduction of the Methyl Ester to the Primary Alcohol

The final step in the synthesis is the reduction of the methyl ester at the C5 position to the corresponding primary alcohol. This transformation is readily achieved using a mild reducing agent such as sodium borohydride.[4]

Parameter Condition Rationale
Starting Material Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylateThe ester is a suitable precursor for reduction to the primary alcohol.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent that will reduce the ester without affecting the aromatic rings.
Solvent Ethanol or MethanolProtic solvents that are compatible with sodium borohydride and effectively dissolve the starting material.
Temperature 0 °C to room temperatureControlled temperature to manage the exothermic nature of the reduction.

Experimental Protocol: Synthesis of 3-Methyl-7-azaindole-5-methanol

  • Dissolve methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-7-azaindole-5-methanol as a solid.

Conclusion

The synthesis of 3-methyl-7-azaindole-5-methanol presented herein provides a reliable and scalable route to a valuable building block for drug discovery. By employing a strategic combination of core scaffold synthesis and regioselective functionalization, this guide offers researchers and drug development professionals a clear pathway to access this important molecule. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to successfully implement and adapt these methods in their own laboratories.

References

  • Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(9), 2541-2548. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Wikipedia. (2023, November 29). Bartoli indole synthesis. [Link]

  • Google Patents. (2018).
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • PubMed Central. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 4(4), 7725–7735. [Link]

  • Wikipedia. (2023, October 15). Vilsmeier–Haack reaction. [Link]

  • RosDok. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. (2010).

Sources

A Comprehensive Guide to the Spectroscopic Characterization of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Chapter 1: Molecular Structure and Properties

The target molecule, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, is a derivative of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The core is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The specific structure is characterized by a methyl group at position C3 of the pyrrole ring and a hydroxymethyl (-CH₂OH) group at position C5 of the pyridine ring.

Key Molecular Properties:

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • Core Scaffold: 7-Azaindole

The numbering convention used throughout this guide for atom assignment in spectroscopic analysis is presented below.

Caption: Numbering of the 7-azaindole core.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Foundational Principles & Experimental Protocol

The choice of solvent and reference standard is critical for acquiring high-quality NMR data. For a molecule like this compound, which contains exchangeable protons (N-H and O-H), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice. It forms hydrogen bonds with the N-H and O-H protons, slowing their exchange rate and often allowing them to be observed as distinct, sometimes broad, signals. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.[3]

Step-by-Step Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at a low setting until the sample is fully dissolved.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum first, followed by a ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the 7-azaindole core. The pyrrole and pyridine rings both have distinct electronic properties that influence the chemical shifts of their respective protons.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
H1 (N-H) 11.0 - 12.0Broad Singlet1HThe pyrrole N-H proton is acidic and typically appears far downfield, often as a broad signal. In pyrrole itself, this proton is around 8.1 ppm[6], but in the fused 7-azaindole system, it is shifted further downfield.
H6 8.0 - 8.3Singlet (or narrow doublet)1HThis proton is adjacent to the pyridine nitrogen (N7), which is strongly electron-withdrawing, causing a significant downfield shift. Its multiplicity will be a singlet or a very narrow doublet due to a small four-bond coupling to H4.
H4 7.8 - 8.1Singlet (or narrow doublet)1HThis proton is also on the pyridine ring. It is expected to be downfield, though slightly less so than H6.
H2 7.0 - 7.3Singlet (or narrow quartet)1HThe C2 proton of the pyrrole ring. The adjacent methyl group at C3 will remove the typical coupling to H3. A small four-bond coupling to the 3-CH₃ protons may result in a narrow quartet.
-OH 5.0 - 5.5Triplet1HThe hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its chemical shift is concentration and temperature dependent.
-CH₂- 4.5 - 4.8Doublet2HThese are benzylic-like protons attached to an electron-withdrawing aromatic system and an oxygen atom, causing a downfield shift. The signal will be a doublet due to coupling with the -OH proton.
3-CH₃ 2.2 - 2.5Singlet (or narrow doublet)3HThe methyl group is attached to an aromatic ring. Its signal is expected in this region. A small four-bond coupling to H2 may result in a narrow doublet.
Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The predictions below are based on published data for the parent 7-azaindole scaffold.[7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C6 148 - 152This carbon is adjacent to the pyridine nitrogen (N7) and is expected to be the most downfield of the aromatic CH carbons.
C7a 142 - 146A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen.
C4 130 - 134Aromatic CH carbon on the pyridine ring.
C2 125 - 129Aromatic CH carbon on the pyrrole ring.
C5 120 - 124This is the carbon bearing the hydroxymethyl substituent. Its shift is influenced by both the ring and the substituent.
C3a 118 - 122The second quaternary carbon at the ring fusion.
C3 110 - 114The carbon bearing the methyl group. The methyl substituent typically has a shielding effect on the carbon it is attached to.
-CH₂- 60 - 65The carbon of the hydroxymethyl group, typical for a primary alcohol attached to an aromatic system.
3-CH₃ 12 - 16The methyl carbon, appearing in the typical aliphatic region.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is the method of choice for this type of polar, nitrogen-containing molecule, as it readily accepts a proton to form a stable [M+H]⁺ ion.[1]

Foundational Principles & Experimental Protocol

ESI is a soft ionization technique that transfers ions from solution into the gas phase. This minimizes fragmentation in the ion source, typically resulting in a strong signal for the protonated molecular ion.

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., +3 to +5 kV) to the infusion needle to generate a fine spray of charged droplets.

  • Desolvation: Pass the droplets through a heated capillary in a stream of nitrogen gas to evaporate the solvent, releasing the protonated analyte ions [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Detection: Detect the ions and generate the mass spectrum.

M [M+H]⁺ m/z = 163.0866 F1 [M+H - H₂O]⁺ m/z = 145.0760 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 133.0760 M->F2 - CH₂O

Caption: Predicted major fragmentation pathways.

Chapter 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Foundational Principles & Experimental Protocol

Different types of bonds (e.g., O-H, N-H, C-H, C=C) vibrate at specific, characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of these functional groups. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Step-by-Step Protocol for ATR-IR Analysis:

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Cleanup: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibration TypeIntensityInterpretation
3200 - 3600O-H stretch (alcohol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak for the alcohol functional group. [8][9]
3300 - 3500N-H stretch (pyrrole)Medium, SharpThis peak, characteristic of the N-H bond in the pyrrole ring, may sometimes be masked by the broad O-H absorption but is typically sharper. [10]
3000 - 3100Aromatic C-H stretchMediumAbsorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.
2850 - 2960Aliphatic C-H stretchMediumAbsorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl and methylene groups.
1400 - 1620C=C and C=N stretchMedium to StrongThese absorptions arise from the vibrations of the aromatic pyrrolopyridine ring system.
1000 - 1100C-O stretchStrongA strong absorption in this region is characteristic of a primary alcohol (R-CH₂-OH). [9]

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By combining fundamental principles with data from analogous structures, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The provided protocols and interpretations serve as a valuable resource for researchers, enabling them to verify the synthesis, assess the purity, and confirm the structure of this important heterocyclic building block. The self-validating nature of these combined techniques—where NMR confirms the connectivity, MS confirms the molecular weight and key fragments, and IR confirms the functional groups—provides a high degree of confidence in the structural assignment.

References

  • PubChem. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • J&K Scientific. (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. J&K Scientific LLC. [Link]

  • Kovács, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • ResearchGate. Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

  • Wang, T., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Ma, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]

  • LibreTexts. IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Zozulia, O., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols (Video). YouTube. [Link]

  • Human Metabolome Database. Pyridine 1H NMR Spectrum. [Link]

  • Cenmed Enterprises. {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol. [Link]

  • Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The precise structural characterization of novel 7-azaindole derivatives is paramount for understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the unambiguous determination of molecular structure in solution.[2]

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of a specific 7-azaindole derivative, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. As a Senior Application Scientist, the following discourse is designed to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. This guide will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted 7-azaindole compounds.

Predicted ¹H NMR Spectrum of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)~11.5 - 12.5br s-
H6~8.2 - 8.4d~2.0
H4~7.9 - 8.1d~2.0
H2~7.1 - 7.3q~1.0
CH₂OH~4.6 - 4.8d~5.5
OH~5.0 - 6.0t~5.5
CH₃~2.3 - 2.5d~1.0

Note: Predicted chemical shifts are for a solution in a polar aprotic solvent such as DMSO-d₆. The chemical shift of the OH proton is highly dependent on solvent, concentration, and temperature.

Detailed Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is a composite of signals arising from the aromatic protons of the 7-azaindole core and the protons of the methyl and hydroxymethyl substituents. The following analysis dissects the reasoning behind the predicted chemical shifts, multiplicities, and coupling constants for each proton.

The 7-Azaindole Core Protons: A Tale of Two Rings

The 1H-pyrrolo[2,3-b]pyridine scaffold consists of a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring. This electronic dichotomy profoundly influences the chemical shifts of the aromatic protons.[3]

  • H1 (N-H): The proton on the pyrrole nitrogen is typically observed as a broad singlet in the downfield region of the spectrum, often between 11.5 and 12.5 ppm in DMSO-d₆.[4] This significant deshielding is a consequence of its acidic nature and involvement in intermolecular hydrogen bonding with the solvent.

  • H2, H4, and H6: The protons on the bicyclic core exhibit distinct chemical shifts due to their unique electronic environments. For the parent 7-azaindole, typical chemical shifts are approximately: H2 (~7.4 ppm), H3 (~6.5 ppm), H4 (~7.8 ppm), H5 (~7.1 ppm), and H6 (~8.2 ppm). The substituents at the 3- and 5-positions in our target molecule will modulate these values.

    • H6: This proton is situated on the electron-deficient pyridine ring, adjacent to the nitrogen atom, leading to a downfield chemical shift. The hydroxymethyl group at the 5-position is a weak electron-donating group, which is expected to cause a slight upfield shift compared to an unsubstituted ring. However, the overall deshielding effect of the pyridine nitrogen will still dominate, placing this signal around 8.2-8.4 ppm. It will appear as a doublet due to coupling with H4.

    • H4: This proton is also on the pyridine ring and will be deshielded, though to a lesser extent than H6. The methyl group at the 3-position will have a minor influence on H4. We predict its chemical shift to be in the range of 7.9-8.1 ppm. It will appear as a doublet from coupling to H6.

    • H2: Located on the electron-rich pyrrole ring, H2 is expected to be the most upfield of the aromatic protons. The adjacent methyl group at C3 will have a shielding effect. This signal is predicted to be around 7.1-7.3 ppm. It will likely appear as a quartet due to a small long-range coupling with the methyl protons at C3.

The Substituent Protons: Key Functional Group Signatures
  • CH₃ (3-Methyl): The protons of the methyl group at the C3 position of the pyrrole ring will resonate in the aliphatic region of the spectrum. Given its attachment to an aromatic ring, a chemical shift of approximately 2.3-2.5 ppm is anticipated. This signal is expected to be a doublet due to a small four-bond (⁴J) coupling to the H2 proton.[5]

  • CH₂OH (5-Hydroxymethyl): The methylene protons of the hydroxymethyl group are benzylic-like, being attached to the aromatic ring. Their chemical shift is predicted to be in the range of 4.6-4.8 ppm. This signal will be a doublet due to coupling with the adjacent hydroxyl proton.

  • OH (Hydroxyl): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.[6] In a DMSO-d₆ solution, it is expected to appear as a triplet between 5.0 and 6.0 ppm due to coupling with the adjacent methylene protons. This signal would disappear upon the addition of D₂O to the NMR sample due to proton exchange.

Coupling Constants: Deciphering the Connectivity

The coupling constants (J-values) provide valuable information about the connectivity of the protons in the molecule.

  • ³J Coupling: The coupling between adjacent protons (three bonds apart) is typically the largest. In the pyridine ring, the ortho-coupling between H4 and H6 is expected to be small, around 2.0 Hz.

  • ⁴J Coupling (Long-Range): Coupling over four bonds is also observed in this system. A notable example is the coupling between the H2 proton and the protons of the 3-methyl group, which is expected to be around 1.0 Hz, resulting in a quartet for H2 and a doublet for the methyl signal.[7][8]

  • Vicinal Coupling in the Side Chain: The coupling between the CH₂ and OH protons of the hydroxymethyl group is a classic example of vicinal coupling and is expected to be around 5.5 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of the N-H and O-H protons, allowing for their observation.[9]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference for the chemical shifts of the analyte.[10]

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Visualizing the Experimental Workflow and Molecular Structure

To further clarify the experimental process and the structural relationships within the molecule, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound Pure Compound NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent DMSO-d6 + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Raw Data Correction Phase & Baseline Correction FT->Correction Analysis Reference, Integrate & Analyze Correction->Analysis

Caption: A schematic overview of the ¹H NMR experimental workflow.

Caption: Key through-bond J-couplings in the molecule. (Note: A placeholder image is used in the DOT script; a chemical structure drawing tool would be needed to generate the actual molecular image for the diagram.)

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a careful analysis of chemical shifts and coupling constants, the precise arrangement of atoms in the molecule can be confidently determined. This technical guide has provided a detailed prediction of the ¹H NMR spectrum, a thorough interpretation of the spectral features, and a robust experimental protocol for data acquisition. It is our hope that this guide will prove to be a valuable asset to researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient and accurate characterization of novel 7-azaindole derivatives.

References

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Molecules. Retrieved from [Link]

  • Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Correlation of Chemical Shifts with Substituent Parameters in N-Benzyl Derivatives of Pyrrole, 3a,7a-Dihydroindole, and Indole. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • ACS Publications. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • Sci-Hub. (1985). Proton magnetic resonance studies of substituted 3,5‐dimethylbenzenes: Influence of substituents on the methyl proton chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • RSC Advances. (2021, June 9). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Unknown. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities, particularly in the realm of oncology and virology. Its unique electronic properties and ability to form crucial hydrogen bond interactions have established it as a valuable building block in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the biological landscape of 3-methyl-7-azaindole derivatives. We will dissect the structure-activity relationships, delve into their primary mechanisms of action, and provide detailed experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this promising class of compounds.

The 7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interactions with biological targets. The pyridine nitrogen introduces a hydrogen bond acceptor, complementing the hydrogen bond donor capacity of the pyrrole nitrogen. This dual functionality is a key contributor to the scaffold's ability to bind with high affinity to various enzymatic targets, most notably the hinge region of protein kinases[1][2].

The strategic placement of substituents on the 7-azaindole ring is a critical aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A comprehensive review of anticancer 7-azaindole analogs has highlighted that positions 1, 3, and 5 are the most active sites for modification[3][4]. The introduction of alkyl, aryl carboxamide, and heterocyclic groups has proven to be a particularly successful strategy in the development of novel and effective anticancer agents[3][4].

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region RibosePocket Ribose-Binding Pocket Inhibitor 3-Methyl-7-Azaindole Derivative 7-Azaindole Core 3-Methyl Group Inhibitor:f0->Hinge H-Bonds Inhibitor:f1->RibosePocket Hydrophobic Interaction ATP ATP ATP->Hinge ATP->RibosePocket

Caption: Binding mode of a 3-methyl-7-azaindole derivative in a kinase active site.

Anticancer Activity: From Proliferation to Apoptosis

The anticancer potential of 7-azaindole derivatives is a major focus of current research. Their ability to inhibit various kinases involved in cancer cell proliferation, survival, and angiogenesis forms the primary basis for their therapeutic application.[5]

While specific data on a broad panel of 3-methyl-7-azaindole derivatives is still being aggregated, evidence from closely related analogs is highly encouraging. For instance, a study on novel antitumor cisplatin and transplatin derivatives incorporating a 1-methyl-7-azaindole ligand demonstrated increased efficiency and selectivity for tumor cells, even in cisplatin-resistant models.[6] This was attributed to an enhanced level of cellular DNA platination facilitated by the azaindole moiety.[6]

Furthermore, various 7-azaindole derivatives have shown potent anti-proliferative activity against a range of cancer cell lines, including those of the breast, colon, and prostate.[6][7] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Representative Anticancer Activity Data

To provide a quantitative perspective, the following table summarizes the anticancer activity of selected 7-azaindole derivatives from the literature. It is important to note that these are not all 3-methyl derivatives but serve to illustrate the potential of the scaffold.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
7-Azaindole-1,2,3-triazole hybridMCF-7 (Breast)6.67 ± 0.39 µM[7]
7-Azaindole-1,2,3-triazole hybridHeLa (Cervical)4.49 ± 0.32 µM[7]
7-Azaindole-1,2,3-triazole hybridDU-145 (Prostate)10.38 ± 0.42 µM[7]
Cisplatin with 1-methyl-7-azaindoleVariousEnhanced efficacy[6]
7-Azaindole sulfonamideColorectal HCT116Antitumor activity[6]

Antiviral and Antimicrobial Potential

Beyond their anticancer properties, 7-azaindole derivatives have also demonstrated promising activity against a range of microbial pathogens.

Antiviral Activity

The 7-azaindole scaffold has been explored for its potential to inhibit viral replication. In a study focused on inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a series of 7-azaindole derivatives were synthesized and evaluated. It was observed that the presence of a small methyl group could influence antiviral activity.[6] One of the synthesized compounds, ASM-7, exhibited an excellent EC50 value of 1.001 µM against the original SARS-CoV-2 strain in a cellular assay.[6]

Antimicrobial Activity

The antimicrobial potential of 7-azaindole derivatives has also been investigated. Studies have shown that these compounds can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.[8] The incorporation of the 7-azaindole nucleus into various molecular frameworks has led to the discovery of compounds with significant antibacterial and antifungal properties.[7]

Experimental Protocols: Assessing Biological Activity

The evaluation of the biological activity of 3-methyl-7-azaindole derivatives requires robust and reproducible experimental methodologies. Below is a detailed protocol for a standard cell viability assay, a fundamental technique for assessing anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of 3-methyl-7-azaindole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-Methyl-7-azaindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-methyl-7-azaindole derivative in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate Overnight Seed_Cells->Incubate_24h Treat_Compounds Treat with 3-Methyl-7-Azaindole Derivatives Incubate_24h->Treat_Compounds Incubate_Treatment Incubate for Desired Period (e.g., 48h) Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 3-methyl-7-azaindole scaffold represents a promising starting point for the development of novel therapeutics. The foundational knowledge of the 7-azaindole core as a privileged structure, particularly in kinase inhibition, provides a strong rationale for the exploration of its 3-methyl derivatives. The existing data on related analogs in anticancer and antiviral applications further supports the potential of this compound class.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-methyl-7-azaindole derivatives. This should include screening against a broad panel of kinases to identify specific targets and performing comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and assess their therapeutic efficacy. The insights gained from such studies will be invaluable in unlocking the full potential of 3-methyl-7-azaindole derivatives in the ongoing quest for new and effective medicines.

References

  • Pracharova, J., Saltarella, T., Radosova Muchova, T., Scintilla, S., Novohradsky, V., Novakova, O., ... & Kasparkova, J. (2015). Novel Antitumor Cisplatin and Transplatin Derivatives Containing 1-Methyl-7-azaindole: Synthesis, Characterization, and Cellular Responses. Journal of Medicinal Chemistry, 58(2), 847–859. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Oinuma, K., Nishiguchi, H., & Shimada, I. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(11), 989–996. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2). [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Q. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1, 2, 3-triazol Bearing N-Benzamide Derivatives. ChemistrySelect, 7(42), e202202949. [Link]

  • Hart, A. C., Hao, Y., De Lombaert, S., Ichikawa, K., He, M., Blomgren, P., ... & Witherington, J. (2009). The Azaindole Framework in the Design of Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3845–3849. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 22(2), 125-129. [Link]

  • Asif, M. (2022). A review on biological activities of pyridine and its derivatives. Journal of Chemistry, 2022. [Link]

  • Rida, S. M., El-Hawash, S. A., Hazzaa, A. A., & El-Meligy, O. M. (2005). Synthesis and antiviral activity of some new 3-substituted-7-(2-oxo-2H-chromen-3-yl)-s-triazolo [3, 4-b] [1][6][9]thiadiazines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 338(3), 150-155. [Link]

  • Dayde-Cazals, B., Fauvel, B., Singer, M., Feneyrolles, C., Bestgen, B., Gassiot, F., ... & Yasri, A. (2016). Rational design, synthesis, and biological evaluation of 7-azaindole derivatives as potent focused multi-targeted kinase inhibitors. Journal of medicinal chemistry, 59(8), 3886-3905. [Link]

  • Kashetti, V., Vanga, M. K., Chevula, K., & Manga, V. (2022). Design, synthesis, anticancer evaluation and molecular docking study of novel 4H-chromene-7-azaindole-1, 2, 3-triazole hybrids. ChemistrySelect, 7(42), e202202949. [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Oinuma, K., Nishiguchi, H., & Shimada, I. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 65(11), 989-996. [Link]

  • Wells, C. I., Drewry, D. H., Pickett, J. E., Tjaden, A., Krämer, A., Müller, S., ... & Axtman, A. D. (2021). Discovery of a potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitor. ACS medicinal chemistry letters, 12(4), 546-558. [Link]

  • Farghaly, T. A., Harras, M. F., Alsaedi, A. M., Thakir, H. A., Mahmoud, H. K., & Katowah, D. F. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini reviews in medicinal chemistry, 23(7), 821-851. [Link]

  • Patrick, D. A., Bakunova, S. M., Bakunov, S. A., Wenzler, T., Tidwell, R. R., & Boykin, D. W. (2012). Pharmacophore identification and structure–activity relationship analysis of a series of substituted azaindoles as inhibitors of Trypanosoma brucei. Journal of medicinal chemistry, 55(13), 6095-6107. [Link]

  • Asif, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7277. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Q. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1, 2, 3-triazol Bearing N-Benzamide Derivatives. ChemistrySelect, 7(42), e202202949. [Link]

  • Helal, M. H., Aboutabl, M. A., Serya, R. A., & Abouzid, K. A. (2018). Discovery of indole-and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC advances, 8(61), 34898-34911. [Link]

  • Oinuma, K., Nishiguchi, H., & Shimada, I. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 65(11), 989-996. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Molecules, 27(19), 6296. [Link]

Sources

An In-depth Technical Guide to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, synthesis, and the critical role of its core scaffold, the 3-methyl-7-azaindole moiety, in modern drug discovery.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the 7-azaindole class of compounds. Azaindoles are bioisosteres of indoles, where a nitrogen atom replaces a carbon in the benzene ring. This substitution can significantly modulate the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement. The 7-azaindole scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, especially as a hinge-binding motif in kinase inhibitors.

The introduction of a methyl group at the 3-position of the 7-azaindole core can further influence the molecule's properties. This substitution can enhance metabolic stability by blocking a potential site of oxidation and can also provide a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). A recent review highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often crucial for potent anticancer activity.[1]

Commercial Availability and Procurement

Our investigation indicates that this compound is commercially available, albeit from a limited number of specialized suppliers, suggesting its status as a niche, research-grade chemical.

Confirmed Supplier:

One confirmed supplier for {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is Cenmed Enterprises.[2] They list the compound under their catalog, indicating its availability for purchase by research organizations.

Procurement Strategy:

Given the specialized nature of this compound, researchers are advised to contact suppliers directly to inquire about stock availability, lead times, and available analytical data, such as certificates of analysis (CoA), NMR, and HPLC data. Due to its limited commercial presence, exploring custom synthesis options is a viable alternative for obtaining larger quantities or specific purity grades.

Supplier and Compound Details:
Compound NameSupplierCatalog Number(s)PurityNotes
This compoundCenmed EnterprisesC007B-369408, C007B-369411N/APricing available on their website.[2]
3-Methyl-7-azaindole (Starting Material)Sigma-AldrichAMBH2D701D25N/AA potential precursor for the synthesis of the target compound.
3-Methyl-7-azaindole (Starting Material)SynQuest Laboratories3H32-1-AJN/AAnother source for the key starting material.[3]

Note: A definitive, unique CAS number for this compound was not readily identifiable in public databases at the time of this review. Researchers should verify the CAS number provided by the supplier.

Synthesis of this compound

Proposed Synthetic Workflow:

G A 3-Methyl-7-azaindole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde B->C D Reduction (e.g., NaBH4, Methanol) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Vilsmeier-Haack Formylation of 3-Methyl-7-azaindole

  • To a solution of 3-methyl-7-azaindole (1.0 eq) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

  • Dissolve the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product, this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

This proposed synthesis is based on established chemical transformations and provides a reliable pathway for researchers who may need to synthesize the compound in-house. For those requiring larger quantities or without access to synthetic facilities, custom synthesis by a Contract Research Organization (CRO) is a recommended alternative.

The Role in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling strong binding to the hinge region of the kinase active site. This makes 7-azaindole derivatives potent and often selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.

The 3-methyl-5-hydroxymethyl substitution pattern on the 7-azaindole core provides a valuable platform for the generation of compound libraries for drug discovery. The hydroxyl group can be readily functionalized to introduce a variety of side chains, allowing for the exploration of the solvent-exposed region of the target protein and the optimization of potency and pharmacokinetic properties.

Known Applications of the Pyrrolo[2,3-b]pyridine Scaffold:
  • Kinase Inhibition: Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of a wide range of kinases, including SGK-1, which is implicated in renal and cardiovascular diseases.[5]

  • Antiviral Activity: Certain pyrrolo[2,3-b]pyridine derivatives have shown potential as inhibitors of influenza virus replication.[6]

  • Anticancer Agents: The 7-azaindole framework is a key component of numerous anticancer agents, targeting various kinases involved in cell proliferation and survival.[1]

The logical progression of utilizing this scaffold in drug discovery is illustrated below:

G A 7-Azaindole Core (Privileged Scaffold) B 3-Methyl Substitution (Metabolic Stability, SAR Vector) A->B C This compound (Key Intermediate) B->C D Functionalization of Hydroxyl Group (Library Synthesis) C->D E Lead Optimization (Potency, Selectivity, PK/PD) D->E F Drug Candidate E->F

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound is a valuable and commercially available, albeit specialized, building block for drug discovery and medicinal chemistry. Its 7-azaindole core provides a well-validated scaffold for targeting a range of biological targets, particularly protein kinases. While its direct commercial availability appears limited, its synthesis from readily available precursors is feasible. For researchers in the fields of oncology, virology, and inflammatory diseases, this compound represents a key starting point for the development of novel therapeutics.

References

  • Cenmed Enterprises. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (C007B-180939). Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Cenmed Enterprises. (n.d.). {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. Retrieved from [Link]

  • ResearchGate. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication. Retrieved from [Link]

Sources

safety and handling of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the safe handling, synthesis, reactivity, and biological significance of this compound. As a Senior Application Scientist, my aim is to blend technical accuracy with practical, field-tested insights to ensure you can work with this compound safely and effectively.

Chemical Identity and Properties

This compound, also known as 3-methyl-7-azaindole-5-methanol, is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the 7-azaindole scaffold, is a key pharmacophore in numerous biologically active molecules.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Boiling Point 381.1±37.0 °C at 760 mmHg[1]
Appearance Likely a solidInferred from related compounds
Storage 2-8°C, under dry and sealed conditions is recommended for related compounds.[2]

Hazard Identification and Safety Precautions

GHS Hazard Classification (for the parent compound (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[3]

(Source: PubChem CID 22832050)[3]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is essential. For larger quantities or when generating dust, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Engineering Controls
  • Ventilation: All handling of this compound, especially in powdered form, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower are critical in case of accidental contact.

Handling Procedures
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.

  • Grounding: When transferring large quantities of powder, ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Rapid and correct response to an exposure is crucial.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Management
  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and prevent entry.

    • Alert your institution's emergency response team.

    • Ensure the area is well-ventilated, if safe to do so.

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the functionalization of the 7-azaindole core. A plausible synthetic route is outlined below.

G A Substituted Pyridine B Pyrrole Ring Formation A->B e.g., Bartoli or Leimgruber-Batcho indole synthesis C 3-Methyl-7-azaindole B->C D Formylation C->D Vilsmeier-Haack or similar E 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde D->E F Reduction E->F e.g., NaBH4, LiAlH4 G This compound F->G

Caption: Plausible synthetic workflow for this compound.

The reactivity of this molecule is primarily dictated by the hydroxyl group and the heterocyclic core.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, or stronger oxidants like KMnO₄).[5]

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters.[6][7] This is a common strategy in drug development to modify the pharmacokinetic properties of a lead compound.

Biological Activity and Applications

The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus of tryptophan and act as a bioisostere for other heterocycles like purines. This allows for interactions with a wide range of biological targets.

Derivatives of 7-azaindole have shown a broad spectrum of biological activities, including:

  • Kinase Inhibition: The 7-azaindole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[2]

  • Antiviral Activity: Certain 7-azaindole derivatives have demonstrated potential as antiviral agents.

  • Central Nervous System (CNS) Activity: The structural similarity to neurotransmitter precursors suggests potential applications in treating neurological disorders.

This compound serves as a key building block for the synthesis of more complex molecules with tailored biological activities. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially leading to altered binding affinities and selectivity for biological targets.

Storage and Disposal

  • Storage: Based on recommendations for similar compounds, store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2] Protect from light.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. While it presents certain hazards, a thorough understanding of its properties and the implementation of rigorous safety protocols will allow for its safe and effective use in the laboratory. Always prioritize safety by using appropriate personal protective equipment, working in a well-ventilated environment, and being prepared for emergencies.

References

  • MySkinRecipes. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Available at: [Link]

  • PubChem. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Georganics. (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Available at: [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available at: [Link]

  • Cenmed Enterprises. (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (C007B-180939). Available at: [Link]

  • Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Available at: [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]

  • PubChem. 1H-Pyrrole, 3-methyl-. Available at: [Link]

  • Pharmaffiliates. (5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol. Available at: [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Available at: [Link]

  • ChemSrc. This compound. Available at: [Link]

Sources

Methodological & Application

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: A Versatile Fragment for Kinase-Focused Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of fragment-based drug discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site has led to its incorporation in numerous clinical candidates and approved drugs.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, functionalized 7-azaindole fragment, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol , for the synthesis of focused compound libraries targeting the kinome.

The strategic introduction of a methyl group at the 3-position and a hydroxymethyl group at the 5-position of the 7-azaindole core offers a unique combination of structural features and synthetic handles. The methyl group can provide beneficial steric interactions within a binding pocket and improve metabolic stability, while the primary alcohol serves as a versatile point for diversification, allowing for the exploration of chemical space through various synthetic transformations.

Physicochemical Properties of the Core Fragment

Understanding the physicochemical properties of the starting fragment is crucial for designing a library with favorable drug-like characteristics.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OCalculated
Molecular Weight 162.19 g/mol Calculated
XLogP3 1.1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 1PubChem

Synthesis of the Core Fragment: this compound

The synthesis of the title fragment can be efficiently achieved through a two-step process starting from the commercially available 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Caption: Synthetic route to the core fragment.

Protocol 1: Reduction of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Causality: This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the aldehyde functionality to a primary alcohol.[1][2][3][4] Methanol serves as a protic solvent that also participates in the quenching of the intermediate alkoxide.

Materials:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Library Synthesis: Diversification of the Core Fragment

The primary alcohol of this compound is a versatile handle for the introduction of a wide range of functionalities, enabling the construction of a diverse library of analogs. Key diversification strategies include etherification and esterification reactions.

Caption: Diversification strategies for library synthesis.

Protocol 2: Parallel Etherification via Williamson Ether Synthesis

Causality: This classic Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[5][6][7] This method is well-suited for generating a library of ethers with diverse alkyl substituents.

Materials:

  • This compound

  • A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure (for one well of a 96-well plate):

  • To a well containing a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the corresponding alkyl halide (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products via preparative HPLC.

Protocol 3: Parallel Esterification via Steglich Esterification

Causality: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent (like DCC or EDC) and a catalyst (like DMAP).[8][9][10][11][12][13] This method is advantageous for its broad substrate scope and mild reaction conditions.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure (for one well of a 96-well plate):

  • To a well containing a solution of the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M), add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the products via preparative HPLC.

Screening the Library: Kinase Inhibition Assays

Once the library of this compound derivatives is synthesized, it can be screened against a panel of kinases to identify potential inhibitors. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 4: ADP-Glo™ Kinase Assay for CDK9/Cyclin T Inhibition

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[4][9][14][15][16][17][18]

Materials:

  • CDK9/Cyclin T kinase enzyme system

  • Appropriate substrate (e.g., a peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized library of this compound derivatives

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the library compound at various concentrations.

    • Add the CDK9/Cyclin T enzyme and substrate solution.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile fragment for the synthesis of focused libraries targeting the kinome. Its straightforward synthesis and the presence of a readily diversifiable hydroxymethyl group allow for the efficient exploration of chemical space around the privileged 7-azaindole scaffold. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse library of derivatives and their subsequent screening in robust kinase assays. This strategic approach can significantly accelerate the hit-to-lead optimization process in kinase-focused drug discovery programs.

References

  • Ashenhurst, J. (2019, April 9). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • Promega Corporation. (n.d.). CDK9/CyclinK Kinase Assay. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Prep, C. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4755. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • Li, J., et al. (2015). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 9, 431-440. [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-66. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 953-960. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2- c]pyridin. [Link]

  • Kumar, A., et al. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(36), 17349-17362. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

Sources

derivatization of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1] this compound, a key intermediate, possesses a reactive primary hydroxyl group that serves as a critical handle for molecular elaboration. Derivatization of this hydroxyl moiety is a paramount strategy in drug discovery for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Modification of the hydroxyl group allows for the systematic exploration of how different functionalities impact biological activity, potency, and selectivity.

  • Modulation of Physicochemical Properties: Conversion to esters, ethers, or silyl ethers can significantly alter solubility, lipophilicity (LogP), and metabolic stability, thereby optimizing pharmacokinetic profiles.

  • Prodrug Strategies: The hydroxyl group can be masked with a labile moiety to improve drug delivery, which is then cleaved in vivo to release the active parent molecule.

  • Introduction of Pharmacophores: The hydroxyl site provides a convenient point for the attachment of various pharmacophoric groups to enhance target engagement.

This document provides a comprehensive guide to the strategic derivatization of the hydroxyl group of this compound, detailing robust protocols for esterification, etherification, and silylation. The rationale behind each experimental choice is elucidated to empower researchers in their synthetic endeavors.

Core Chemistry & Mechanistic Considerations

The primary hydroxyl group in this compound exhibits reactivity characteristic of a benzylic-type alcohol, albeit influenced by the electron-rich pyrrolopyridine ring system. The nitrogen atoms within the heterocyclic core can also influence reactivity, potentially acting as Lewis bases or sites for unwanted side reactions under certain conditions. Therefore, the choice of derivatization method must consider both the desired transformation and the potential for chemoselectivity challenges.

Derivatization Protocols

Esterification: Introducing Carbonyl Functionality

Esterification is a fundamental transformation for introducing a wide array of functionalities. The resulting esters can serve as prodrugs or as key intermediates for further functionalization.

This classic method is suitable for the synthesis of simple alkyl esters. The reaction is driven to completion by the removal of water.

Reaction Scheme:

G reactant1 This compound product Ester Derivative reactant1->product reactant2 Carboxylic Acid (R-COOH) reactant2->product reagent H2SO4 (cat.) Heat reagent->product

Figure 1: Fischer Esterification Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound162.191.01.0
Acetic Acid (or other carboxylic acid)60.0510.010.0
Concentrated Sulfuric Acid98.08catalytic-
Toluene92.14--

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 mmol) and the desired carboxylic acid (10.0 mmol).[2]

  • Add toluene (20 mL) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Upon completion (typically 4-12 hours, monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a large excess of the carboxylic acid and the removal of water via the Dean-Stark trap drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.[3]

This method is highly efficient for forming esters under milder conditions than Fischer esterification and is compatible with a broader range of functional groups.

Reaction Scheme:

G reactant1 This compound product Ester Derivative reactant1->product reactant2 Acyl Chloride/Anhydride reactant2->product reagent Base (e.g., Pyridine, Et3N) reagent->product

Figure 2: Acylation Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound162.191.01.0
Acetyl Chloride (or other acyl chloride/anhydride)78.501.21.2
Pyridine (or Triethylamine)79.102.02.0
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add pyridine (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and wash successively with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Rationale: The base (pyridine or triethylamine) serves a dual purpose: it neutralizes the HCl or carboxylic acid byproduct generated during the reaction and can also act as a nucleophilic catalyst.[4] Performing the reaction at 0 °C helps to control the exothermicity of the reaction.

Etherification: Forging Stable C-O-C Bonds

Ether linkages are generally more stable to hydrolysis than esters, making them desirable for applications requiring greater chemical robustness.

This classic Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[5]

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation reactant1 This compound intermediate Alkoxide reactant1->intermediate reagent1 Base (e.g., NaH) reagent1->intermediate product Ether Derivative intermediate->product reactant2 Alkyl Halide (R-X) reactant2->product

Figure 3: Williamson Ether Synthesis Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound162.191.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Varies1.11.1
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)---

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous THF or DMF (10 mL).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction for 4-16 hours (monitoring by TLC or LC-MS). Gentle heating (40-60 °C) may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Rationale: A strong base like sodium hydride is required to deprotonate the alcohol to form the nucleophilic alkoxide.[6] Anhydrous conditions are crucial as sodium hydride reacts violently with water. The choice of a polar aprotic solvent (THF or DMF) facilitates the Sₙ2 reaction.

The Mitsunobu reaction allows for the formation of ethers under mild, neutral conditions, often with inversion of stereochemistry if a chiral secondary alcohol is used (not applicable here, but an important feature of the reaction).[7]

Reaction Scheme:

G reactant1 This compound product Ether Derivative reactant1->product reactant2 Alcohol (R-OH) reactant2->product reagent1 DEAD or DIAD reagent1->product reagent2 PPh3 reagent2->product

Figure 4: Mitsunobu Reaction Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound162.191.01.0
Alcohol (e.g., Phenol, another primary alcohol)Varies1.21.2
Triphenylphosphine (PPh₃)262.291.51.5
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Varies1.51.5
Anhydrous Tetrahydrofuran (THF)72.11--

Procedure:

  • Dissolve this compound (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (15 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 mmol) dropwise. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Rationale: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic alcohol.[8] This method is particularly useful for coupling with more acidic alcohols like phenols.

Silylation: Protection and Increased Lipophilicity

Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under specific conditions.[9] They also significantly increase the lipophilicity of a molecule.

This is the most common method for the formation of silyl ethers. The choice of silyl chloride (e.g., TMSCl, TBDMSCl, TIPSCl) allows for tuning the steric bulk and stability of the resulting silyl ether.

Reaction Scheme:

G reactant1 This compound product Silyl Ether Derivative reactant1->product reactant2 Silyl Chloride (R3SiCl) reactant2->product reagent Base (e.g., Imidazole, Et3N) reagent->product

Figure 5: Silylation Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound162.191.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.11.1
Imidazole68.082.22.2
Anhydrous Dimethylformamide (DMF)73.09--

Procedure:

  • Dissolve this compound (1.0 mmol) and imidazole (2.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add TBDMSCl (1.1 mmol) in one portion.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Rationale: Imidazole acts as both a base to neutralize the generated HCl and as a catalyst to form a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[10] DMF is an excellent solvent for this reaction.

Summary of Derivatization Strategies

Derivatization MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.)Reflux with water removalInexpensive reagents, suitable for simple esters.Harsh conditions, not suitable for sensitive substrates, requires excess acid.
Acylation Acyl Chloride/Anhydride, Base (Pyridine/Et₃N)0 °C to RTMild conditions, high yields, broad substrate scope.Requires anhydrous conditions, byproduct removal necessary.
Williamson Ether Synth. Alkyl Halide, Strong Base (NaH)0 °C to RT or heatForms stable ether linkages, versatile for various alkyl groups.Requires strong base and strictly anhydrous conditions, potential for E2 elimination.
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIAD0 °C to RTMild, neutral conditions, good for coupling with acidic alcohols (phenols).Stoichiometric byproducts can complicate purification, azodicarboxylates are hazardous.
Silylation Silyl Chloride, Base (Imidazole)RTMild conditions, high yields, tunable stability of the protecting group.[11]Silyl ethers can be labile to acid, requires subsequent deprotection step.[12][13]

Conclusion

The derivatization of the hydroxyl group of this compound is a versatile and powerful approach in the synthesis of novel compounds for drug discovery. The choice of esterification, etherification, or silylation should be guided by the overall synthetic strategy, the desired physicochemical properties of the final compound, and the compatibility of the reaction conditions with other functional groups present in the molecule. The detailed protocols provided herein offer a solid foundation for researchers to confidently explore the chemical space around this important heterocyclic scaffold.

References

  • Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228–7230. [Link]

  • Wojcicka, A., & Bȩbenek, E. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6569. [Link]

  • Natho, P., & Colella, M. (Eds.). (2022). Synthesis and Derivatization of Heterocyclic Compounds. Molecules. [Link]

  • Crouch, D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • Schummer, A. (2010). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

  • Chen, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Williamson Ether Synthesis. (2018, May 1). The Organic Chemistry Tutor. [Link]

  • Alcohols as Alkylating Agents in the Cation-Induced Formation of Nitrogen Heterocycles. (2017). Angewandte Chemie International Edition, 56(34), 10243–10247. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega, 3(1), 1005–1010. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2019). Chemical Reviews, 119(14), 8564–8666. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Antibiotics, 12(3), 543. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • Synthesis of Higher Carbon Ethers from Methanol and Olefins. (2001). Fischer-Tropsch Archive. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6569. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. (2022). Molecules, 27(19), 6569. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Journal of Chromatography A, 1296, 1-18. [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. (2012). Organic Letters, 14(12), 3150–3153. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2021). Journal of the American Chemical Society, 143(34), 13515–13520. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Journal of Chromatography A, 1296, 1-18. [Link]

  • Liquid-Phase Esterification of Methacrylic Acid with Methanol Catalyzed by Heteropolyacid. (2011). International Journal of Chemical Kinetics, 43(12), 659-668. [Link]

  • Silylethers. (2021, June 10). Chemistry LibreTexts. [Link]

  • The Williamson ether synthesis involves the displacement of an al... (2024, June 5). Pearson+. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). Molecules, 27(19), 6569. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. [Link]

  • The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). (2007). Chemistry of Heterocyclic Compounds, 43(1), 1-28. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. (2004). Organic Letters, 6(18), 3079–3082. [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. (2017). European Journal of Organic Chemistry, 2017(30), 4421–4425. [Link]

  • Pyrrole Protection. (2013). Current Organic Chemistry, 17(12), 1266-1294. [Link]

  • Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. (2016). Organic & Biomolecular Chemistry, 14(34), 8082–8086. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Journal of Chromatography A, 1296, 1-18. [Link]

  • Silylation of primary alcohols with heterogeneous ruthenium catalyst (Ru/AlO (OH) and hydrosilanes. (2021). Applied Organometallic Chemistry, 35(10), e6352. [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether. (2022, February 15). Leah4sci. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors. Its structural resemblance to purine enables it to function as a bioisostere, effectively interacting with the ATP-binding sites of various kinases. The strategic introduction of a nitrogen atom into the indole ring system not only modulates the electronic properties of the molecule but also introduces an additional hydrogen bond acceptor, which can significantly enhance binding affinity and selectivity for the target protein.

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a key building block for the synthesis of a diverse array of functionalized 7-azaindole derivatives. The methyl group at the C3 position can provide beneficial steric interactions within a protein's active site, while the hydroxymethyl group at the C5 position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights for the successful application of Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, starting from this valuable intermediate.

Workflow Overview: From Activation to Diversification

The primary alcohol of this compound is not a suitable leaving group for direct participation in cross-coupling reactions. Therefore, a critical preliminary step involves its activation into a more reactive species, typically a halide or a sulfonate ester. This workflow diagram illustrates the overall strategy for the diversification of the 7-azaindole scaffold starting from the parent alcohol.

Workflow A This compound B Activation (Halogenation/Tosylation) A->B Step 1 C 5-Halomethyl- or 5-Tosyloxymethyl- 3-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Suzuki Coupling C->D E Buchwald-Hartwig Amination C->E F Sonogashira Coupling C->F G Aryl/Heteroaryl Substitution D->G H Amine/Amide Substitution E->H I Alkynyl Substitution F->I

Caption: General workflow for the functionalization of this compound.

Part 1: Activation of the C5-Hydroxymethyl Group

To facilitate cross-coupling, the hydroxyl group must be converted into a good leaving group. The most common strategies involve conversion to a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate).

Protocol 1.1: Tosylation of this compound

This protocol describes the conversion of the primary alcohol to its corresponding tosylate, a versatile intermediate for subsequent coupling reactions.

Rationale: Tosylates are excellent leaving groups for nucleophilic substitution and can participate in certain cross-coupling reactions. The reaction is typically carried out under basic conditions to deprotonate the alcohol and facilitate its reaction with tosyl chloride.[1][2]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous pyridine (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl 4-methylbenzenesulfonate.

Trustworthiness: The progress of the reaction should be carefully monitored to avoid the formation of side products. The use of anhydrous solvents is crucial to prevent the hydrolysis of tosyl chloride.

Protocol 1.2: Halogenation of this compound (via Appel Reaction)

This protocol details the conversion of the primary alcohol to the corresponding bromide, a common substrate for a wide range of cross-coupling reactions.

Rationale: The Appel reaction provides a mild and efficient method for converting primary alcohols to the corresponding halides using a phosphine and a halogen source. Carbon tetrabromide in combination with triphenylphosphine is a standard reagent system for this transformation.

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) and carbon tetrabromide (1.5 equiv) in anhydrous DCM (20 volumes), add triphenylphosphine (1.5 equiv) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(bromomethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Expertise & Experience: The reaction can be sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The triphenylphosphine oxide byproduct can sometimes co-elute with the product; careful chromatography is required for complete purification.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the activated 5-halomethyl or 5-tosyloxymethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine in hand, a variety of carbon-carbon and carbon-nitrogen bonds can be formed.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3][4][5]

Rationale: This reaction offers a high degree of functional group tolerance and utilizes readily available and generally stable boronic acids or esters. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[6][7]

Suzuki_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C R-Pd(II)L2-X B->C D Transmetalation C->D R'-B(OR)2 (Base) E R-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A G R-R' F->G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (or corresponding tosylate)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 equiv) and the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary:

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃DME/H₂O (4:1)8075-90
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane10070-85
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[8][9][10]

Rationale: This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the catalytic cycle.

Buchwald_Hartwig cluster_1 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C R-Pd(II)L-X B->C D Amine Coordination C->D HNR'R'' E R-Pd(II)L(HNR'R'') D->E F Deprotonation E->F Base G R-Pd(II)L(NR'R'') F->G H Reductive Elimination G->H H->A I R-NR'R'' H->I

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos) (1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst, the phosphine ligand, and the base.

  • Add a solution of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv) in the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13]

Rationale: This reaction is typically co-catalyzed by palladium and copper salts and is highly effective for synthesizing arylethynyl compounds. The reaction is generally run under mild conditions.

Materials:

  • 5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Iodides are generally more reactive in Sonogashira couplings)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in the solvent, add the terminal alkyne (1.2 equiv), the palladium catalyst (0.03 equiv), and copper(I) iodide (0.02 equiv).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the amine base (e.g., TEA, 3.0 equiv).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Expert Insights

  • Low Yields in Suzuki Coupling: Incomplete conversion can often be attributed to catalyst deactivation or issues with the boronic acid. Ensure the boronic acid is of high quality, as they can degrade upon storage. Increasing the catalyst loading or trying a different ligand/base combination may also improve yields.

  • Side Reactions in Buchwald-Hartwig Amination: The N-H of the pyrrole ring can potentially react. While the C-Br bond is generally more reactive, N-arylation can be a competing pathway. Using a bulky ligand and carefully controlling the reaction temperature can help to minimize this side reaction. If N-arylation is a persistent issue, protection of the pyrrole nitrogen with a suitable group (e.g., Boc, SEM) may be necessary.

  • Homocoupling in Sonogashira Reaction (Glaser Coupling): The formation of dialkyne byproducts can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized 7-azaindole derivatives. By employing a straightforward activation step followed by robust and well-established palladium-catalyzed cross-coupling methodologies, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working in this exciting area of medicinal chemistry.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 233. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2019). Molecules, 24(19), 3505. [Link]

  • Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof. (2008).
  • 1-Phenyl-3-tosyl-1H-pyrrole. (2018). Molecules, 23(11), 2959. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PeerJ, 7, e6418. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to both indole and purine has made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, which can significantly enhance binding affinity and modulate physicochemical properties compared to its indole counterpart.[1] This document provides a detailed guide for the synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol and its analogs, focusing on robust synthetic strategies, detailed experimental protocols, and the underlying chemical principles that guide procedural choices. We will explore a modular approach that begins with the construction of a key functionalized intermediate, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, and subsequent diversification through modern cross-coupling methodologies.

Strategic Overview: Retrosynthetic Analysis

The successful synthesis of a library of analogs hinges on a convergent strategy that allows for late-stage diversification. Our approach is centered on the preparation of a versatile, functionalized core structure which can then be elaborated into a variety of final products. The primary retrosynthetic disconnection of the target molecule, this compound, is at the C5-position, identifying a C5-functionalized 3-methyl-7-azaindole as the key intermediate. A halogen, typically bromine, at the C5 position serves as an excellent synthetic handle for introducing the required hydroxymethyl group and other functionalities via well-established palladium-catalyzed cross-coupling reactions.[3]

G Target This compound Analogs Functionalization C5 Functionalization (e.g., Formylation/Reduction) Target->Functionalization Reduction or Hydroxymethylation Intermediate1 Key Intermediate: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Core_Formation Azaindole Core Synthesis (e.g., Batcho-Leimgruber) Intermediate1->Core_Formation Halogenation StartingMaterial1 2-Amino-3-methylpyridine StartingMaterial2 α-Halo Ketone Functionalization->Intermediate1 Key Disconnection at C5 Core_Formation->StartingMaterial1 Core_Formation->StartingMaterial2

Figure 1: Retrosynthetic analysis of the target analogs.

Synthesis of Key Intermediate: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

The construction of the 7-azaindole core is the foundational stage of the synthesis. While numerous methods exist for synthesizing azaindoles, many classical indole syntheses are less effective due to the electron-deficient nature of the pyridine ring.[4] A reliable approach involves the cyclization of a substituted aminopyridine. Subsequently, selective bromination at the C5 position is required. Direct bromination of the 7-azaindole nucleus can be challenging, often leading to mixtures of products or requiring harsh conditions.[3] A more controlled method involves the initial formation of the 3,5-dibromo derivative, followed by selective reduction. However, a more direct route starting from 7-azaindole can be achieved under carefully controlled conditions.[5]

Protocol 2.1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established methodologies for constructing the 7-azaindole scaffold. The Bartoli indole synthesis, which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent, is a common approach. An alternative is the Batcho-Leimgruber indole synthesis.

Protocol 2.2: Selective Bromination at C5

Functionalization at the C5 position is crucial for introducing the methanol group and other analogs.[3] This is typically achieved by installing a bromine atom, which acts as a versatile handle for subsequent cross-coupling reactions.

Materials

ReagentM. Wt.AmountMolesEq.
3-Methyl-1H-pyrrolo[2,3-b]pyridine132.165.00 g37.8 mmol1.0
N-Bromosuccinimide (NBS)177.987.06 g39.7 mmol1.05
Acetonitrile (MeCN)41.05200 mL--

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-1H-pyrrolo[2,3-b]pyridine (5.00 g, 37.8 mmol).

  • Dissolution: Add acetonitrile (200 mL) and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (7.06 g, 39.7 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Portion-wise addition of NBS at low temperature is critical to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts. The electron-rich pyrrole ring is highly activated towards electrophilic substitution.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a white to pale yellow solid.

Expected Outcome: Yields typically range from 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of the Core Moiety: this compound

With the key 5-bromo intermediate in hand, the target hydroxymethyl group can be installed. A two-step sequence involving formylation via a palladium-catalyzed carbonylation or lithium-halogen exchange followed by trapping with DMF, and subsequent reduction of the resulting aldehyde is a robust approach. Alternatively, a Suzuki-Miyaura coupling with a suitable boronic acid derivative can achieve this transformation.

Protocol 3.1: Suzuki-Miyaura Coupling and Deprotection

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds.[6] We will couple the 5-bromo intermediate with (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanol, a commercially available reagent, to directly install the hydroxymethyl group. The NH of the azaindole can be reactive under basic coupling conditions and may require protection.[7] A tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group are common choices. For simplicity, we will describe a protocol that has been shown to work on unprotected NH-heterocycles, although yields may be improved with protection.[7]

Materials

ReagentM. Wt.AmountMolesEq.
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine211.061.00 g4.74 mmol1.0
(Hydroxymethyl)phenylboronic acid151.960.86 g5.69 mmol1.2
Pd(PPh₃)₄1155.56274 mg0.237 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.00 g9.48 mmol2.0
1,4-Dioxane88.1120 mL--
Water18.025 mL--

Procedure

  • Reaction Setup: To a microwave vial or Schlenk tube, add 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.00 g, 4.74 mmol), (4-(hydroxymethyl)phenyl)boronic acid (0.86 g, 5.69 mmol), and Pd(PPh₃)₄ (274 mg, 0.237 mmol).[8]

  • Solvent and Base Addition: Add sodium carbonate (1.00 g, 9.48 mmol), followed by 1,4-dioxane (20 mL) and water (5 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Causality Note: Degassing is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive and leading to side reactions or reaction failure.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Alternatively, microwave irradiation at 120 °C for 30-60 minutes can significantly accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of 50-100% ethyl acetate in hexanes, then 5% methanol in dichloromethane) to yield the target compound.

Diversification Strategy for Analog Synthesis

The true power of this synthetic strategy lies in the ability to generate a diverse library of analogs from the common 5-bromo intermediate. Modern palladium-catalyzed cross-coupling reactions provide a toolkit for modifying the 7-azaindole core at multiple positions.[9][10]

G cluster_c5 C5 Position cluster_n1 N1 Position Core 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Protected/Unprotected) Suzuki Suzuki Coupling R-B(OH)₂ Core->Suzuki Aryl, Heteroaryl, Alkyl Analogs Sonogashira Sonogashira Coupling R-C≡CH Core->Sonogashira Alkynyl Analogs Buchwald Buchwald-Hartwig R₂NH Core->Buchwald Amine Analogs Stille Stille Coupling R-Sn(Bu)₃ Core->Stille Heck Heck Coupling Alkenes Core->Heck Alkylation N-Alkylation R-X, Base Core->Alkylation Arylation N-Arylation Ar-B(OH)₂, Cu(OAc)₂ Core->Arylation

Figure 2: Diversification pathways from the key 5-bromo intermediate.

  • Suzuki-Miyaura Coupling: As demonstrated, this reaction is ideal for introducing a wide range of aryl, heteroaryl, and even some alkyl groups at the C5 position using corresponding boronic acids or esters.[11][12] This is the primary method for generating analogs with diverse aromatic substituents.

  • Sonogashira Coupling: This reaction allows for the installation of terminal alkynes, providing access to a class of analogs with a linear, rigid linker.[13][14] The resulting alkynes can be further functionalized, for example, through reduction to alkanes or via click chemistry.

  • Buchwald-Hartwig Amination: This powerful method enables the coupling of primary and secondary amines to the C5 position, granting access to a vast array of amino-azaindole analogs.[15][16] This is particularly valuable as the amino group can serve as a key pharmacophoric element.

  • N-Alkylation/Arylation: The pyrrole nitrogen (N1) can be functionalized through standard alkylation with an alkyl halide and a base (e.g., NaH) or through copper- or palladium-catalyzed arylation with aryl boronic acids. This provides another vector for analog diversification.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling 1. Inactive Pd catalyst.1. Ensure proper degassing; use fresh catalyst or a more robust pre-catalyst (e.g., SPhos Pd G3).
2. Decomposition of boronic acid.2. Use freshly opened boronic acid; avoid excessively high temperatures or prolonged reaction times. Use K₃PO₄ instead of Na₂CO₃.
3. Incomplete reaction.3. Increase reaction time or temperature (microwave can be effective). Increase catalyst loading to 10 mol%.
Multiple products in bromination 1. Reaction too warm.1. Maintain strict temperature control at 0 °C or lower.
2. Over-addition of NBS.2. Add NBS slowly and in small portions. Monitor carefully by TLC/LC-MS and stop upon consumption of starting material.
Difficulty removing protecting group 1. Harsh conditions for deprotection cleave other parts of the molecule.1. Choose an orthogonal protecting group. For example, if the molecule is acid-sensitive, use a fluoride-labile group like SEM.
Dehalogenation side product 1. Presence of a hydride source.1. Ensure solvents are anhydrous. This can sometimes occur as a competing pathway in Pd catalysis.[17]

Conclusion

The synthetic framework presented here provides a robust and flexible platform for the generation of this compound and a diverse library of its analogs. By centering the strategy on a key 5-bromo-3-methyl-7-azaindole intermediate, researchers can leverage the power and predictability of modern palladium-catalyzed cross-coupling reactions to rapidly explore structure-activity relationships. The detailed protocols and mechanistic insights offered in this guide are intended to empower scientists in drug discovery and chemical biology to efficiently access these valuable compounds.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from University of Rostock repository. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723-7743. [Link]

  • Sławiński, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(8), 1853. [Link]

  • Giordani, F., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3146-3161. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 10(15), 3283-3286. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]

  • RSC Publishing. (n.d.). A unique annulation of 7-azaindoles with alkenyl esters to produce π-conjugated 7.... [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]

  • ResearchGate. (n.d.). Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Sci-Hub. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. [Link]

  • PubMed. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]

  • Cusabio. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (n.d.). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

Sources

Application Note: High-Throughput Screening with (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing a high-throughput screening (HTS) campaign utilizing the versatile chemical scaffold, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. This compound, a derivative of 7-azaindole, serves as a key intermediate in the synthesis of potent kinase inhibitors, making it a valuable starting point for drug discovery programs targeting oncological and inflammatory diseases.[1][2][3] We will delve into the scientific rationale for using this scaffold, provide detailed protocols for both biochemical and cell-based screening assays, and outline a robust hit validation workflow.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core, of which this compound is a key building block, is recognized as a "privileged structure" in medicinal chemistry.[4][5] Its structural resemblance to the adenine fragment of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[5] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery.[6][7]

This compound offers a synthetically tractable starting point for the creation of diverse chemical libraries. The methyl group at the 3-position and the methanol at the 5-position provide functional handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This application note will guide researchers in leveraging this scaffold to identify novel kinase inhibitors through a systematic HTS approach.

Pre-Screening Considerations: Compound Management and Library Design

Prior to initiating an HTS campaign, careful management of the core compound and thoughtful library design are paramount.

Compound Handling and Storage

This compound is typically supplied as a lyophilized powder.[8] Proper handling and storage are crucial to maintain its integrity.

Table 1: Compound Handling and Storage Recommendations [8]

ParameterRecommendationRationale
Form Lyophilized PowderEnhances long-term stability.
Long-Term Storage -20°C to -80°C (up to 6 months)Minimizes degradation.
Short-Term Storage 4°C (up to one week)For immediate use.
Reconstitution High-quality, anhydrous DMSOEnsures complete dissolution and compatibility with most HTS assays.
Freeze-Thaw Cycles Avoid repeated cyclesAliquot into single-use volumes to prevent degradation.

Note: Always refer to the supplier's specific recommendations for handling and storage.

Diversity-Oriented Library Synthesis

The true power of this compound lies in its potential for chemical elaboration. A diversity-oriented synthesis approach can be employed to generate a library of analogues with varied substituents, thereby increasing the probability of identifying potent and selective inhibitors against a specific kinase target.

High-Throughput Screening Protocols

The choice of HTS assay is dictated by the specific research question and the nature of the target kinase. We present two orthogonal assay formats: a biochemical assay for direct inhibition of kinase activity and a cell-based assay to assess target engagement in a more physiologically relevant context.

Biochemical HTS: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, non-radioactive, and high-throughput method for measuring direct kinase inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used technology for kinase inhibitor screening due to its sensitivity and low background.[9]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow:

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dispensing 1. Dispense Library Compounds (e.g., 10 µM final concentration) Controls 2. Dispense Controls (Positive & Negative) Kinase_Substrate_Mix 3. Add Kinase/Substrate Mix Controls->Kinase_Substrate_Mix To 384-well plate Incubation_1 4. Incubate at RT (e.g., 60 min) Kinase_Substrate_Mix->Incubation_1 Detection_Reagents 5. Add HTRF Detection Reagents Incubation_1->Detection_Reagents Incubation_2 6. Incubate at RT (e.g., 60 min, protected from light) Detection_Reagents->Incubation_2 Read_Plate 7. Read Plate on HTRF Reader Incubation_2->Read_Plate

Caption: HTRF Kinase Assay Workflow.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds derived from this compound into a 384-well low-volume assay plate.

  • Controls: Dedicate columns for positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each target.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X HTRF detection solution containing the europium-labeled antibody and streptavidin-acceptor.

    • Add 5 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis: The HTRF ratio is calculated, and percent inhibition is determined relative to the controls. A Z'-factor of ≥ 0.5 is considered indicative of a robust assay.

Cell-Based HTS: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for confirming target engagement in a cellular environment.[10][11] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10][11] This assay is crucial for validating that hits from a biochemical screen can penetrate cells and bind to their intended target.

Principle: Cells are treated with the test compounds and then heated. At a specific temperature, the unbound target protein will denature and precipitate, while the ligand-bound protein remains soluble. The amount of soluble protein remaining after heating is quantified, typically by an immunoassay-based method like AlphaLISA®.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection Cell_Plating 1. Plate Cells Compound_Addition 2. Add Library Compounds Cell_Plating->Compound_Addition Incubation_1 3. Incubate (e.g., 1-2h at 37°C) Compound_Addition->Incubation_1 Heat_Treatment 4. Heat Plate (e.g., 3 min at Tagg) Incubation_1->Heat_Treatment Cooling 5. Cool Plate Heat_Treatment->Cooling Cell_Lysis 6. Lyse Cells Cooling->Cell_Lysis AlphaLISA 7. Perform AlphaLISA for Soluble Target Cell_Lysis->AlphaLISA Read_Plate 8. Read Plate AlphaLISA->Read_Plate

Caption: High-Throughput CETSA Workflow.

Detailed Protocol:

  • Cell Culture and Plating: Culture the desired cell line to ~80% confluency and seed into 384-well plates.

  • Compound Treatment: Treat cells with the library compounds at the desired concentration and incubate for 1-2 hours at 37°C.[12]

  • Thermal Shift:

    • Determine the optimal aggregation temperature (Tagg) for the target protein in preliminary experiments.[10]

    • Place the plate in a PCR machine or a suitable heating block and heat for 3 minutes at the Tagg.[12]

    • Cool the plate to room temperature.

  • Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Detection (AlphaLISA):

    • Transfer the lysate to a new assay plate.

    • Add AlphaLISA acceptor beads conjugated to one antibody against the target protein and donor beads conjugated to a second antibody that recognizes a different epitope.

    • Incubate in the dark and read on an AlphaLISA-compatible plate reader.

  • Data Analysis: An increase in the AlphaLISA signal in the presence of a compound indicates stabilization of the target protein.

Hit Validation and Prioritization: A Multi-Faceted Approach

A critical phase of any HTS campaign is the rigorous validation of initial "hits" to eliminate false positives and prioritize the most promising compounds for lead optimization.[13][14]

Hit Validation Cascade:

Hit_Validation_Cascade Primary_Screen Primary HTS (e.g., HTRF) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identify initial hits Orthogonal_Assay Orthogonal Assay (e.g., CETSA) Hit_Confirmation->Orthogonal_Assay Confirm IC50/EC50 Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Validate target engagement Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Prioritize selective compounds

Caption: Hit Validation and Prioritization Workflow.

Table 2: Key Stages of Hit Validation

StageDescriptionRationale
Hit Confirmation Re-test primary hits in a dose-response format to determine potency (IC50/EC50).Confirms activity and establishes a potency value for SAR analysis.
Orthogonal Assays Employ a different assay technology (e.g., CETSA if the primary screen was biochemical) to confirm activity.[14]Reduces the likelihood of technology-specific artifacts and false positives.[14]
Selectivity Profiling Screen confirmed hits against a panel of related and unrelated kinases.Assesses the selectivity of the compound, which is crucial for minimizing off-target effects.
Promiscuity/Aggregation Assays Test for non-specific inhibition mechanisms, such as compound aggregation.[15]Eliminates compounds that act through undesirable mechanisms.[15]

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. By combining rational library design with robust HTS methodologies, such as HTRF and CETSA, researchers can efficiently identify and validate promising hit compounds. The detailed protocols and validation strategies outlined in this application note provide a comprehensive framework for a successful drug discovery campaign, ultimately accelerating the development of new therapeutics for a range of diseases.

References

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol - Cusabio. (n.d.). Cusabio.com. Retrieved January 24, 2026, from [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7193–7213.
  • Kozak, M. M., & Yudin, A. K. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, (5), 27-46.
  • Wolf, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2266-2276.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2016). PLOS One, 11(3), e0150923.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(14), 5437.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 24, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1244.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1496-1514.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2019). Molecules, 24(17), 3079.
  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (2012). PloS one, 7(7), e41009.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019).
  • High-throughput screening. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 755-767.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(115), 94753-94779.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1439, 153-172.
  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 24, 2026, from [Link]

  • High-Throughput Screening for Protein Kinase Inhibitors. (2005). Current Topics in Medicinal Chemistry, 5(2), 161-179.
  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (2023). Journal of Drug Discovery and Development, 2(1), 1-3.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2023). Organic & Biomolecular Chemistry, 21(32), 6523-6532.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2021). ACS Medicinal Chemistry Letters, 12(11), 1738-1744.
  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. (2026, January 22). The Scientist.
  • Thermal shift assay. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, a member of the 7-azaindole family, in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful solubilization and delivery of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound in DMSO.

1. Why is this compound exhibiting poor solubility in DMSO?

While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds, several factors inherent to the compound and the solvent can contribute to solubility challenges.[1] The 7-azaindole scaffold of this compound, while generally improving aqueous solubility compared to its indole counterpart, can still present issues.[2][3] The crystalline structure of the solid material, the presence of impurities, and the hygroscopic nature of DMSO can all negatively impact solubility.[4]

2. What is the expected solubility of this compound in DMSO?

3. I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "precipitation upon dilution." DMSO is a strong organic solvent that can solubilize compounds at high concentrations.[1] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes drastically. The poor aqueous solubility of the compound then becomes the limiting factor, leading to precipitation. This is a critical consideration in cell-based assays where the final DMSO concentration must be kept low (typically <0.5%) to avoid cellular toxicity.[6]

4. Can I heat the DMSO solution to dissolve my compound?

Gentle heating can be an effective method to increase the dissolution rate of a compound. However, it is crucial to consider the thermal stability of both the compound and DMSO. DMSO can decompose exothermically near its boiling point, and this decomposition can be accelerated by the presence of acids, bases, or other contaminants.[7] Therefore, it is recommended to use the lowest effective temperature and shortest duration of heating. Always assess the stability of your compound under these conditions to avoid degradation.

5. What is the difference between kinetic and thermodynamic solubility?

Understanding the distinction between these two concepts is crucial for troubleshooting solubility issues.

  • Kinetic Solubility refers to the concentration of a compound that can be dissolved from a high-concentration DMSO stock into an aqueous buffer before precipitation occurs.[8][9] It is a measure of the supersaturated state and is often what is initially observed in experiments.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved and undissolved compound are in a stable state.[8][9][10]

Often, the kinetic solubility is higher than the thermodynamic solubility, but supersaturated solutions are inherently unstable and prone to precipitation over time.

II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems with this compound in DMSO.

Step 1: Foundational Checks - Ensuring the Basics are Covered

Before proceeding to more advanced techniques, it is essential to verify the fundamentals of your experimental setup.

Question: Have I confirmed the purity of my compound and the quality of my DMSO?

  • Rationale: Impurities in the compound can act as nucleation sites, promoting precipitation even at concentrations below the true solubility limit.[4] Similarly, the quality of the DMSO is critical. DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds.[11]

  • Actionable Protocol:

    • Compound Purity: If possible, verify the purity of your this compound lot using techniques like HPLC or qNMR.[12]

    • DMSO Quality: Use anhydrous, high-purity DMSO (≥99.9%). Purchase in small, sealed containers and use promptly after opening. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.

Step 2: Optimizing the Dissolution Process

Simple modifications to your dissolution technique can often resolve solubility issues.

Question: Am I using the most effective method to physically dissolve the compound?

  • Rationale: Inadequate mixing or insufficient energy input can lead to incomplete dissolution, leaving microscopic particles that can act as seeds for further precipitation.

  • Actionable Protocol:

    • Initial Mixing: After adding the solid compound to DMSO, vortex the vial vigorously for 1-2 minutes.[13]

    • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[13] The ultrasonic waves provide energy to break up solid aggregates and enhance dissolution.

    • Gentle Heating: If sonication is insufficient, warm the solution to 37-40°C for a short period (e.g., 10-15 minutes).[13] Monitor the solution closely for any signs of degradation (e.g., color change).

    • Visual Inspection: After each step, visually inspect the solution against a dark background to ensure no visible particles remain.

Experimental Workflow for Initial Dissolution

G start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect1 Visually Inspect for Undissolved Solid vortex->inspect1 sonicate Sonicate for 5-10 minutes inspect1->sonicate Solid Remains success Solution Ready for Use inspect1->success Completely Dissolved inspect2 Visually Inspect sonicate->inspect2 heat Gentle Heating (37-40°C) for 10-15 min inspect2->heat Solid Remains inspect2->success Completely Dissolved inspect3 Visually Inspect heat->inspect3 inspect3->success Completely Dissolved troubleshoot Proceed to Advanced Troubleshooting inspect3->troubleshoot Solid Remains

Caption: Decision-making workflow for advanced solubility troubleshooting.

III. Best Practices for Handling and Storage of DMSO Stock Solutions

To ensure the long-term integrity and solubility of your this compound stock solutions, adhere to the following best practices:

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to minimize degradation and water absorption. [14]* Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can promote precipitation. [15]Aliquot your stock solution into smaller, single-use volumes.

  • Inert Atmosphere: When preparing and handling stock solutions, work in a dry environment and consider using an inert gas like argon or nitrogen to blanket the solution before sealing the container.

  • Regular Quality Control: Periodically check the concentration and purity of your stock solutions, especially for long-term storage.

By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges associated with this compound in DMSO and ensure the accuracy and reproducibility of your experimental results.

IV. References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved from

  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.). Retrieved from

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Retrieved from

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol - PubChem. (n.d.). Retrieved from

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from

  • Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?. (2022, February 5). Retrieved from

  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.). Retrieved from

  • 7-Azaindole CAS#: 271-63-6 - ChemicalBook. (n.d.). Retrieved from

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent - ACS Publications. (n.d.). Retrieved from

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved from

  • Solubility Effects | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (n.d.). Retrieved from

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014, June 20). Retrieved from

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Retrieved from

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17). Retrieved from

  • Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.). Retrieved from

  • Stability of screening compounds in wet DMSO - PubMed. (n.d.). Retrieved from

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved from

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). Retrieved from

  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules | Journal of Chemical Education - ACS Publications. (2024, July 25). Retrieved from

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.). Retrieved from

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Retrieved from

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (n.d.). Retrieved from

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.). Retrieved from

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.). Retrieved from

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2025, November 11). Retrieved from

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (n.d.). Retrieved from

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Retrieved from

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. (n.d.). Retrieved from

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). Retrieved from

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). Retrieved from

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from

  • Methanol - Wikipedia. (n.d.). Retrieved from

Sources

Technical Support Center: Synthesis of 3-Methyl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low Yield of 3-Methyl-7-Azaindole and Presence of a High Molecular Weight Impurity.

Observed Anomaly: Your reaction yields are consistently low, and mass spectrometry or TLC analysis indicates the presence of a significant byproduct with a mass corresponding to a dimer of your starting picoline derivative.

Probable Cause: You are likely observing the dimerization of the lithiated 3-picoline intermediate, a common side reaction in syntheses involving strong bases like lithium diisopropylamide (LDA), such as the Chichibabin cyclization.[1][2] The incipient benzyllithium species, formed by deprotonation of the 3-methyl group, can undergo a 1,4-addition to another molecule of the starting picoline.[1][2] This process is often reversible but can significantly consume your starting material.[1]

Troubleshooting Protocol:

  • Optimize Reagent Addition:

    • Normal Addition: Slowly add the 3-picoline derivative to the LDA solution at a low temperature (-40 °C) to maintain a low concentration of the picoline and favor the formation of the desired lithiated species over dimerization.

    • Inverse Addition: Consider adding the LDA solution to a mixture of the 3-picoline and your electrophile (e.g., a nitrile in a Chichibabin-type reaction). This can sometimes alter the reaction pathway and minimize dimerization.[1]

  • Stoichiometry of the Base:

    • Ensure you are using a sufficient excess of the base (e.g., 2.1 equivalents of LDA). An insufficient amount of base can lead to incomplete deprotonation and favor side reactions. An inferior yield is often obtained with only a slight excess of LDA.[1]

  • Temperature Control:

    • Maintain a consistently low reaction temperature (-40 °C or lower) during the deprotonation and subsequent reaction steps. Higher temperatures can accelerate the rate of dimerization.

  • Solvent Effects:

    • The choice of solvent can influence the aggregation state and reactivity of the organolithium species. While THF is commonly used, exploring other ethereal solvents or co-solvents might be beneficial.

Experimental Workflow for Minimizing Dimerization:

Caption: Workflow for troubleshooting picoline dimerization.

Problem 2: Formation of a Partially Saturated Byproduct (3-Methyl-7-Azaindoline).

Observed Anomaly: Your reaction produces a significant amount of a byproduct with a mass two units higher than your desired 3-methyl-7-azaindole, identified by NMR as the corresponding 7-azaindoline.

Probable Cause: The formation of 7-azaindolines can be a major side reaction, particularly in syntheses that proceed through a domino reaction of a substituted pyridine with an aldehyde. The choice of the alkali-amide base has been shown to be critical in determining the chemoselectivity between the azaindole and the azaindoline.[3][4] Specifically, lithium-based amides like LiN(SiMe₃)₂ tend to favor the formation of the 7-azaindoline, while potassium-based amides like KN(SiMe₃)₂ favor the desired 7-azaindole.[3][4]

Troubleshooting Protocol:

  • Base Selection:

    • If you are using a lithium-based amide (e.g., LDA, LiHMDS), switch to a potassium-based equivalent (e.g., KHMDS). This change in the counter-ion can dramatically shift the selectivity towards the desired aromatized product.

  • Reaction Conditions:

    • The following table summarizes the effect of the base on the product distribution in a model reaction.

BasePredominant ProductReference
LiN(SiMe₃)₂7-Azaindoline[3][4]
NaN(SiMe₃)₂No Reaction[3]
KN(SiMe₃)₂7-Azaindole[3][4]
  • Oxidative Workup:

    • If the formation of the azaindoline is unavoidable, consider an oxidative workup or a subsequent oxidation step to convert the azaindoline to the desired azaindole. Common oxidants for this purpose include manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reaction Pathway Selectivity:

G 2-Fluoro-3-methylpyridine + ArCHO 2-Fluoro-3-methylpyridine + ArCHO Intermediate Intermediate 2-Fluoro-3-methylpyridine + ArCHO->Intermediate 3-Methyl-7-azaindole 3-Methyl-7-azaindole Intermediate->3-Methyl-7-azaindole KN(SiMe3)2 3-Methyl-7-azaindoline 3-Methyl-7-azaindoline Intermediate->3-Methyl-7-azaindoline LiN(SiMe3)2

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the 7-azaindole scaffold, particularly the pyridine moiety, can present specific challenges not encountered with standard indole chemistry. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these hurdles and achieve high-yielding, reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of 7-azaindoles. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling involving 7-azaindoles can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition by the Azaindole Nitrogen: The lone pair of electrons on the N7 nitrogen of the azaindole can coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with nitrogen-containing heterocycles.[1][2]

    • Solution: Consider N-protection of the 7-azaindole. While many protocols are developed for unprotected azaindoles, protection can simplify optimization by preventing catalyst inhibition. Common protecting groups include Boc, Ts, and SEM. If you wish to proceed without protection, increasing the catalyst and ligand loading may be necessary.

  • Inefficient Oxidative Addition: The electronic nature of your halo-azaindole plays a crucial role. Electron-rich halo-azaindoles can be slow to undergo oxidative addition, which is often the rate-determining step.[3][4]

    • Solution: Switch to a more reactive halide. The order of reactivity is I > Br > OTf >> Cl.[3] If you are using a chloro-azaindole, consider synthesizing the bromo- or iodo-analogue. Additionally, employing electron-rich, bulky phosphine ligands like SPhos or XPhos can facilitate oxidative addition.[1][5]

  • Poor Choice of Base or Solvent: The base is critical for activating the boronic acid. An inappropriate base or solvent system can lead to poor solubility of the base or reactants, hindering the reaction.

    • Solution: For 7-azaindoles, a common and effective combination is a carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent mixture such as toluene/ethanol or dioxane/water.[5][6] Potassium phosphate (K₃PO₄) is also a viable option.[1] Ensure your base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Decomposition of the Boronic Acid: Boronic acids can be unstable under reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling.[7][8]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[5] Alternatively, consider using more stable boronic esters, such as pinacol esters.[7] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative degradation.

Question 2: My reaction is producing a significant amount of homocoupled (biaryl) byproduct from the boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or high temperatures.

  • Inadequate Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Excessively High Temperatures: High reaction temperatures can accelerate the decomposition of the boronic acid and the palladium catalyst, leading to side reactions.

    • Solution: Screen a range of temperatures. While some Suzuki couplings require high temperatures (e.g., 100-110°C), it's often beneficial to start at a lower temperature (e.g., 60-80°C) and only increase it if the reaction is sluggish.[1][5] Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing byproduct formation.[9][10]

  • Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.

    • Solution: Using a pre-catalyst or a well-defined palladium(0) source like Pd₂(dba)₃ with an appropriate phosphine ligand can sometimes give cleaner reactions than using palladium(II) sources that require in situ reduction.[5][7]

Question 3: I'm observing protodeboronation of my boronic acid. What conditions can I change to prevent this?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic with electron-rich or heteroaromatic boronic acids.[8]

  • Presence of Protic Solvents/Impurities: Water or other protic solvents can be a source of protons for this side reaction, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. While some Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial. If using an aqueous base, ensure the solution is properly degassed to remove dissolved oxygen, which can exacerbate the issue.

  • Boronic Acid Stability: Some boronic acids are inherently less stable.

    • Solution: As mentioned previously, switching to a more stable boronic ester (e.g., pinacol or neopentyl glycol esters) is a highly effective strategy to prevent protodeboronation.[7] A "slow-release" strategy, where the active boronic acid is generated in situ from a more stable precursor, can also be employed.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of my 7-azaindole?

While not always strictly necessary, N-protection can significantly simplify the optimization process by preventing catalyst inhibition.[1] If you are working with a complex substrate or struggling with low yields, protecting the nitrogen is a worthwhile consideration. However, successful couplings on unprotected 7-azaindoles have been reported, often requiring careful selection of ligands and conditions.[1][2]

Q2: What is the best palladium catalyst and ligand combination for coupling with 7-azaindoles?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a highly effective and commonly used system is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[1][5] Palladium acetate (Pd(OAc)₂) can also be used but may require an initial reduction step.

Q3: Which base should I choose?

Cesium carbonate (Cs₂CO₃) is an excellent choice for Suzuki couplings of 7-azaindoles, often providing high yields.[5] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also effective and may be more economical alternatives.[1][6] The choice of base can be solvent-dependent, so it's advisable to screen a few options if you encounter issues.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A small aliquot of the reaction mixture can be taken, diluted, and analyzed to determine the consumption of starting materials and the formation of the product.

Section 3: Data and Protocols

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of a halo-7-azaindole with an arylboronic acid. These should be considered as a starting point for optimization.

ParameterRecommended ConditionRationale
Halo-7-azaindole 1.0 equivalentLimiting reagent
Arylboronic Acid 1.2 - 1.5 equivalentsExcess to drive the reaction and account for potential decomposition[8]
Palladium Source Pd₂(dba)₃ (2.5 mol %)Effective Pd(0) source, often leading to cleaner reactions[5][7]
Ligand SPhos (5 mol %)Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination[5]
Base Cs₂CO₃ (2.0 equivalents)Strong, effective base for this substrate class[5]
Solvent Toluene/Ethanol (1:1) or Dioxane/H₂O (4:1)Good for solubilizing both organic and inorganic reagents[1][5]
Temperature 60 - 110 °CSubstrate-dependent; start lower and increase if necessary[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid decomposition[6]
General Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the halo-7-azaindole (1.0 eq.), arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (0.025 eq.) and SPhos (0.05 eq.) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/ethanol 1:1 mixture) to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Section 4: Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (7-Azaindole) pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₂ + Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar¹-Ar² (Product) reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the Suzuki coupling of 7-azaindoles.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Action: Improve degassing (Ar bubbling, Freeze-Pump-Thaw) check_inert->degas No check_catalyst Is the catalyst/ligand system optimal? check_inert->check_catalyst Yes degas->check_catalyst change_ligand Action: Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_halide Is the halide reactive enough (I > Br >> Cl)? check_catalyst->check_halide Yes change_ligand->check_halide change_halide Action: Synthesize more reactive halo-azaindole (I or Br) check_halide->change_halide No check_base Is the base/solvent combination appropriate? check_halide->check_base Yes change_halide->check_base change_base Action: Screen bases (Cs₂CO₃, K₃PO₄) and solvent systems check_base->change_base No check_boronic Is the boronic acid stable? check_base->check_boronic Yes change_base->check_boronic use_ester Action: Use a boronic ester (e.g., pinacol) or increase equivalents check_boronic->use_ester No end Successful Reaction check_boronic->end Yes use_ester->end

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting poor cell permeability of pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation. The content is structured in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide: Diagnosing and Addressing Poor Permeability

This section provides a systematic approach to identifying the root causes of low cell permeability in your pyrrolopyridine compounds and offers strategies for improvement.

Q1: My pyrrolopyridine compound shows low activity in cell-based assays, and I suspect poor permeability. Where do I start?

A1: Start by evaluating the compound's physicochemical properties against established druglikeness principles, such as Lipinski's Rule of Five. Poor absorption or permeation is more likely when a compound violates these rules.[1]

Initial Assessment Workflow:

Caption: Initial workflow for troubleshooting low cellular activity.

Physicochemical Properties to Evaluate:

PropertyGuideline (Lipinski's Rule of Five)Impact on Permeability
Molecular Weight (MW) < 500 DaLarger molecules have more difficulty passing through membranes.
LogP (Lipophilicity) < 5A balance is crucial; too high can lead to poor solubility, too low can hinder membrane partitioning.
Hydrogen Bond Donors (HBD) ≤ 5A high number of HBDs increases the energy penalty for moving from an aqueous to a lipid environment.
Hydrogen Bond Acceptors (HBA) ≤ 10Similar to HBDs, a high number of HBAs can negatively impact permeability.
Polar Surface Area (PSA) < 140 ŲA key predictor of permeability; lower PSA generally correlates with better permeability.[2]

Table 1: Key Physicochemical Properties Influencing Cell Permeability.

Q2: My compound's properties are within Lipinski's guidelines, but permeability is still low in my initial assays. What's the next step?

A2: Differentiate between poor passive diffusion and active efflux using a combination of in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point to assess passive diffusion exclusively.[3]

Scenario A: High Permeability in PAMPA, but Low Permeability in Caco-2

  • Possible Cause: Your pyrrolopyridine derivative is likely a substrate for an active efflux pump (e.g., P-glycoprotein) in the Caco-2 cells, which actively transports the compound out of the cell.[4]

  • Troubleshooting Steps:

    • Confirm this by performing the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil).[4][5]

    • If permeability increases significantly with the inhibitor, your compound is an efflux substrate.

Scenario B: Low Permeability in Both PAMPA and Caco-2 Assays

  • Possible Cause: The compound has inherently poor passive permeability.

  • Troubleshooting Steps:

    • Focus on structural modifications to improve physicochemical properties.

    • Consider strategies like reducing hydrogen bond donors or increasing lipophilicity in a controlled manner.

Q3: How can I structurally modify my pyrrolopyridine compound to improve its permeability?

A3: Strategic structural modifications can significantly enhance cell permeability. The pyrrolopyridine scaffold, while a valuable pharmacophore, can present challenges.[6]

Key Modification Strategies:

  • Reduce Hydrogen Bonding:

    • N-methylation: Replacing amide protons with methyl groups can reduce hydrogen bonding capacity and increase lipophilicity.[4]

    • Intramolecular Hydrogen Bonding: Designing the molecule to form internal hydrogen bonds can "hide" polar groups, making the molecule behave as if it's less polar and improving its ability to cross the cell membrane.[7]

  • Optimize Lipophilicity:

    • Add Lipophilic Groups: Introducing small, lipophilic substituents can improve membrane partitioning. However, be mindful of the potential for increased metabolic liability.

    • Increase Aromatic Surface Area: In some cases, increasing the aromatic surface area can enhance cellular uptake.[8]

  • Prodrug Approaches:

    • Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be a highly effective strategy.[9][10][11] This approach can temporarily increase lipophilicity to facilitate membrane transport.

Sources

Technical Support Center: Scale-Up Synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the scale-up synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, a key intermediate in pharmaceutical development. The content is structured to address potential challenges and frequently asked questions encountered during laboratory and pilot-plant scale production.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure known for its ability to mimic the purine core, making it a common motif in kinase inhibitors and other therapeutic agents.[1] The successful and efficient scale-up of its synthesis is therefore of significant interest to the drug development community.

This document outlines a robust synthetic strategy and provides practical, field-tested advice for troubleshooting common issues. The proposed synthesis is a multi-step process, and each stage is addressed in detail to ensure a comprehensive understanding of the chemistry and potential pitfalls.

Proposed Synthetic Pathway

A logical and scalable synthetic route to this compound is proposed in three key stages, starting from a commercially available substituted pyridine.

Synthetic_Pathway A 2-Amino-4-methylpyridine B 3-Methyl-1H-pyrrolo[2,3-b]pyridine A->B Pyrrole Ring Formation C 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde B->C Vilsmeier-Haack Formylation D This compound C->D Aldehyde Reduction

Caption: Proposed synthetic route to the target molecule.

Stage 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core)

The initial step involves the construction of the core 7-azaindole ring system. A common and effective method is the reaction of an appropriately substituted pyridine with a suitable reagent to form the fused pyrrole ring.

Experimental Protocol

A robust synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been developed starting from nicotinic acid derivatives or 2,6-dichloropyridine, respectively.[2] Microwave heating can significantly accelerate the penultimate reaction step, which involves an epoxide-opening-cyclization-dehydration sequence.[2]

Troubleshooting & FAQs
Question/Issue Potential Cause(s) Recommended Solution(s)
Low yield of the 7-azaindole core. - Incomplete reaction. - Side reactions, such as dimerization of starting materials. - Inefficient cyclization.- Monitor the reaction closely by TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. - Ensure the use of high-purity starting materials. - Consider alternative cyclization conditions, such as different acid or base catalysts.
Formation of multiple isomers. - Lack of regioselectivity in the cyclization step.- The choice of starting materials is crucial for controlling regioselectivity. Ensure the correct substitution pattern on the pyridine ring. - Explore different catalyst systems that may favor the desired isomer.
Difficulty in purifying the product. - Presence of polar impurities. - Similar polarity of the product and byproducts.- Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Recrystallization from a suitable solvent can be an effective purification method for solid products.

Stage 2: Vilsmeier-Haack Formylation at the 5-Position

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In this step, an aldehyde group is introduced at the C5 position of the 7-azaindole ring.

Experimental Protocol
  • Reagent Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution. The Vilsmeier reagent, a chloromethyliminium salt, will form.[3]

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine from Stage 1.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with an ice-water mixture, followed by basification (e.g., with NaOH or NaHCO₃ solution) to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Work-up A POCl₃ + DMF B Chloromethyliminium Salt A->B C 3-Methyl-7-azaindole D Iminium Salt Intermediate C->D + Vilsmeier Reagent E Hydrolysis (Quench & Basification) D->E F 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde E->F

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting & FAQs
Question/Issue Potential Cause(s) Recommended Solution(s)
No or low conversion to the aldehyde. - Inactive Vilsmeier reagent. - Deactivation of the 7-azaindole substrate.- Ensure the Vilsmeier reagent is freshly prepared and used immediately. - Use high-purity, anhydrous solvents and reagents. - The 7-azaindole nitrogen can be protonated by strong acids, deactivating the ring towards electrophilic substitution. Control the stoichiometry of the Vilsmeier reagent.
Formation of a dark, intractable tar. - Exothermic reaction leading to decomposition.- Maintain strict temperature control during the addition of DMF to POCl₃ and during the addition of the substrate. - Use a suitable solvent to aid in heat dissipation.
Product is difficult to isolate from the aqueous layer during work-up. - The product may have some water solubility, especially if impurities are present.- Perform multiple extractions with a suitable organic solvent. - Brine washes can help to break emulsions and improve phase separation.
What is the expected regioselectivity of the Vilsmeier-Haack reaction on 3-methyl-7-azaindole? The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The C5 position is generally favored for formylation.[4]The reaction conditions should be optimized to favor substitution at the C5 position. Analysis of the crude product by ¹H NMR will confirm the regioselectivity.

Stage 3: Reduction of the Aldehyde to the Alcohol

The final step is the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, especially on a large scale.[1][5]

Experimental Protocol
  • Dissolution: Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise. The addition should be controlled to manage any exotherm and gas evolution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the aldehyde is no longer detectable.

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., acetic acid or dilute HCl) to decompose the excess NaBH₄ and any borate ester intermediates.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography if necessary.

Scale-Up Considerations for Borohydride Reductions
Parameter Recommendation
Solvent Methanol or ethanol are common choices. Ensure the substrate is fully dissolved.
Temperature Control The reaction is typically exothermic. Maintain a low temperature (0-10 °C) during the addition of NaBH₄ to control the reaction rate and minimize side reactions.
Reagent Addition Add NaBH₄ in portions to control the exotherm and hydrogen gas evolution. For larger scales, a controlled dosing system is recommended.
Quenching The quenching step is also exothermic and produces hydrogen gas. Add the quenching agent slowly and with adequate cooling and ventilation.
Work-up Ensure efficient stirring during work-up to facilitate the hydrolysis of borate esters.
Troubleshooting & FAQs
Question/Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction of the aldehyde. - Insufficient amount of NaBH₄. - Deactivation of the reducing agent.- Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). - Ensure the NaBH₄ is of good quality and has not been exposed to moisture for extended periods.
Formation of byproducts. - Over-reduction of other functional groups (unlikely with NaBH₄). - Side reactions of the starting material or product under the reaction conditions.- NaBH₄ is generally selective for aldehydes and ketones.[5] If other reducible groups are present, a more selective reducing agent might be needed. - Maintain a low reaction temperature.
Difficult work-up due to borate salts. - Formation of gelatinous boron salts.- Dilute the reaction mixture with water after quenching to dissolve the salts. - Acidification can help to break down the borate complexes.
Is it possible to use a stronger reducing agent like lithium aluminum hydride (LAH)? While LAH would also reduce the aldehyde, it is a much stronger and less selective reducing agent. It is also more hazardous to handle on a large scale.Sodium borohydride is the preferred reagent for this transformation due to its milder nature, higher selectivity, and greater operational safety, especially in a scale-up scenario.[5]

General Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Azaindole Therapeutic Agents. PMC.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine, respectively. Microwave heating dramatically accelerates the penultimate reaction step, an epoxide-opening-cyclization-dehydration sequence. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction of indole. YouTube.

Sources

Technical Support Center: Analytical Method Development for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analytical method development of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. This resource is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance in a question-and-answer format. We will explore common challenges and provide troubleshooting solutions grounded in established scientific principles to ensure the development of robust and reliable analytical methods.

Section 1: Understanding the Analyte - Physicochemical Properties and Initial Considerations

PropertyValue (for (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol)Implication for Method Development
Molecular Weight 148.16 g/mol Suitable for standard HPLC and mass spectrometry (MS) analysis.
XLogP3 0.4Indicates relatively low hydrophobicity (it is a polar molecule). Reversed-phase HPLC is a suitable starting point, but retention may be short on standard C18 columns.
Hydrogen Bond Donors 2Can interact with silanol groups on silica-based columns, potentially leading to peak tailing. Mobile phase pH control and column choice are important.
Hydrogen Bond Acceptors 2Can interact with protic solvents in the mobile phase.
pKa (Predicted) The pyrrole NH is weakly acidic, while the pyridine nitrogen is basic.The compound's charge state will be pH-dependent. This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC.

Section 2: Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses common questions encountered when establishing a primary analytical method for this compound.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: Given the polar nature of the molecule (XLogP3 of 0.4), a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical starting point.[3] The 7-azaindole core is UV active, making UV detection a straightforward choice.

Here is a recommended starting point for method development:

ParameterRecommended Starting ConditionRationale and Key Considerations
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 provides a good balance of retention and efficiency. Consider a column with end-capping to minimize interactions with free silanols.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier will protonate the basic pyridine nitrogen, leading to better peak shape and controlled retention. Formic acid is also MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity. Methanol can be explored as an alternative.
Gradient 5% to 95% B over 15 minutesA broad scouting gradient is essential to determine the elution profile of the main compound and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.[4]
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nm. Monitor at ~254 nm.A DAD allows for the determination of the optimal monitoring wavelength and assessment of peak purity.[5] A wavelength of 254 nm is a common starting point for aromatic compounds.[6]
Injection Volume 5 µLA smaller injection volume minimizes the potential for peak distortion due to the sample solvent.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[7]
Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for accurate and reproducible results.

  • Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[6]

  • Working Solution: Dilute the stock solution with your chosen sample diluent (e.g., 50:50 acetonitrile/water) to a concentration within the expected linear range of your detector (e.g., 0.1-50 µg/mL).[6]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[6] Ensure the filter material is compatible with your sample solvent.

Q3: The compound contains a basic nitrogen. How will pH affect my separation?

A3: The pH of the mobile phase is one of the most critical parameters for controlling the retention and peak shape of ionizable compounds like this one.

  • Low pH (e.g., pH 2-4): At a low pH, the pyridine nitrogen will be protonated. This increases the polarity of the molecule, leading to earlier elution in reversed-phase mode. The positive charge can also improve peak shape by minimizing secondary interactions with residual silanols on the column packing. Using a buffer or acid modifier like formic or trifluoroacetic acid (TFA) is essential.[8]

  • Mid-Range pH (e.g., pH 5-8): In this range, the compound may be partially ionized, which can lead to broad, distorted peaks and poor reproducibility. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the ionizable group.

  • High pH (e.g., pH 9-11): At a high pH, the pyridine nitrogen will be in its free base form, making the molecule less polar and more retained on a reversed-phase column. However, standard silica-based columns are not stable at high pH. If high pH is necessary, a hybrid or polymer-based column specifically designed for high pH conditions must be used.

Section 3: Troubleshooting Guide

This section provides solutions to common problems you may encounter during method development.

Q4: Why am I seeing poor peak shape (tailing)?

A4: Peak tailing is a common issue, especially with basic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.

Caption: Troubleshooting flowchart for peak tailing.

  • Cause 1: Secondary Silanol Interactions: The basic pyridine nitrogen can interact with acidic silanol groups on the silica surface of the column.

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or TFA (0.05-0.1%).[8] The acid protonates your analyte and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the concentration of your sample and re-inject.[9]

  • Cause 3: Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, like 100% acetonitrile or isopropanol.[10] If the problem persists, the column may need to be replaced.

Q5: My retention time is drifting or changing between injections. What should I do?

A5: Retention time instability is a sign of an unequilibrated or changing system.

  • Cause 1: Insufficient Column Equilibration: If you are running a gradient, the column must return to the initial mobile phase composition before the next injection.

    • Solution: Increase the column equilibration time at the end of your gradient method.[4] A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile component (usually the organic modifier).

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[4]

  • Cause 3: Temperature Fluctuations: The temperature of the column has a significant effect on retention time.

    • Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature.[9]

  • Cause 4: Pump Issues or Leaks: Inconsistent flow from the pump will cause retention times to shift.

    • Solution: Check the system for any visible leaks.[8] Purge the pump to remove any air bubbles and check that the pump is delivering a consistent flow rate.[8]

Q6: I am not seeing a peak, or the peak is very small. What are the possible causes?

A6: A missing or unexpectedly small peak can be due to a number of issues, ranging from the sample itself to instrument malfunction.

G cluster_instrument Instrument Checks cluster_sample Sample & Method Checks start No Peak or Small Peak check_injector Injector Issue? start->check_injector check_prep Sample Prep Error? (Concentration, Dilution) start->check_prep check_detector Detector On? Correct Wavelength? check_injector->check_detector check_flow Flow Path Blockage? check_detector->check_flow solution_instrument solution_instrument check_flow->solution_instrument Fix Blockage/Leak solution_sample solution_sample check_prep->solution_sample Remake Sample check_solubility Analyte Soluble in Diluent? check_retention Is Peak Highly Retained or Unretained? solution_method solution_method check_retention->solution_method Adjust Gradient/Mobile Phase

Caption: Logical workflow for troubleshooting a missing peak.

  • Check the Obvious: Is the detector lamp on? Is the correct wavelength selected? Is there sufficient mobile phase in the reservoirs?

  • Verify the Injection: Ensure the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the sample loop.[8]

  • Sample Degradation: The compound may be unstable in your sample diluent.

    • Solution: Prepare the sample fresh and inject it immediately. If stability is a concern, a stability-indicating method should be developed (see Q7).

  • Very Early or Very Late Elution: Your peak may be eluting in the solvent front (unretained) or be so strongly retained that it does not elute during the run time.

    • Solution: If you suspect early elution, decrease the starting percentage of the organic modifier (e.g., from 5% to 2% B). If you suspect late elution, make the gradient steeper or increase the final percentage of the organic modifier. A "wash" step with 95-100% organic solvent at the end of each run can help elute strongly retained compounds.[10]

Q7: How do I develop a stability-indicating method?

A7: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. This is crucial for determining the shelf-life of a drug substance.

  • Perform Forced Degradation Studies: Subject the analyte to various stress conditions to generate potential degradation products.[5] This typically includes:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 80 °C

    • Photostability: Exposure to UV light (ICH Q1B guidelines)

  • Analyze Stressed Samples: Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) or DAD detector.

  • Assess Peak Purity: The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks. The peak purity function of your chromatography data system can be used to assess whether the parent peak is spectrally pure. If co-elution is occurring, the method must be further optimized.

  • Method Optimization: If separation is not adequate, adjust method parameters such as the gradient slope, mobile phase pH, organic modifier (e.g., switch from acetonitrile to methanol), or column chemistry (e.g., try a Phenyl-Hexyl or Cyano phase).

By following these structured approaches, you can efficiently develop a robust and reliable analytical method for this compound and effectively troubleshoot any issues that may arise.

References

  • PubChem. . National Center for Biotechnology Information. Accessed January 23, 2026.

  • MDPI. . Accessed January 23, 2026.

  • Khurana, L., et al. (2014). Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3040–3052. Available from: [Link]

  • Sigma-Aldrich. . Accessed January 23, 2026.

  • Hovione. . Accessed January 23, 2026.

  • MDPI. . Accessed January 23, 2026.

  • Google Patents. . Accessed January 23, 2026.

  • ACS Publications. . Accessed January 23, 2026.

  • ResearchGate. . Accessed January 23, 2026.

  • MDPI. . Accessed January 23, 2026.

  • Waters. . Accessed January 23, 2026.

  • ACS Publications. . Accessed January 23, 2026.

  • RosDok. . Accessed January 23, 2026.

  • MDPI. . Accessed January 23, 2026.

  • ResearchGate. . Accessed January 23, 2026.

  • JUIT. . Accessed January 23, 2026.

  • Agilent. . Accessed January 23, 2026.

  • ResearchGate. . Accessed January 23, 2026.

  • KTU ePubl. . Accessed January 23, 2026.

  • SCION Instruments. . Accessed January 23, 2026.

  • Pharmacia. . Accessed January 23, 2026.

  • IJNRD. . Accessed January 23, 2026.

  • ResearchGate. . Accessed January 23, 2026.

  • Georganics. . Accessed January 23, 2026.

  • MySkinRecipes. . Accessed January 23, 2026.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol and its Parent Scaffold, 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] As a bioisostere of indole, it is present in numerous biologically active molecules and FDA-approved drugs.[3] Its prominence is particularly notable in the development of protein kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group form a characteristic bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of ATP.[4][5]

Structural and Physicochemical Comparison

The functionalization of a parent scaffold is a cornerstone of drug discovery. The addition of a 3-methyl group and a 5-hydroxymethyl group to the 7-azaindole core introduces key changes that can influence solubility, cell permeability, and target engagement.

Property1H-pyrrolo[2,3-b]pyridine (Parent)(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (Derivative)Predicted Impact of Substitution
Structure 1H-pyrrolo[2,3-b]pyridinethis compoundIntroduction of two functional groups.
Molecular Formula C₇H₆N₂C₉H₁₀N₂OIncreased molecular weight and complexity.
Molecular Weight 118.14 g/mol 162.19 g/mol May slightly decrease cell permeability.
H-Bond Donors 12The -CH₂OH group adds a new H-bond donor, potentially forming new interactions with a target protein.
H-Bond Acceptors 12The oxygen in the -CH₂OH group acts as an additional H-bond acceptor.
Predicted LogP ~1.5~1.2The polar hydroxymethyl group likely decreases lipophilicity, which could improve aqueous solubility.

Biological Profile of the Parent Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The 7-azaindole nucleus is a versatile and highly valued scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, including analgesic, anti-inflammatory, and hypotensive effects.[6] However, its most profound impact has been in oncology and immunology as a core component of kinase inhibitors.[7][8]

Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a common driver of diseases like cancer.[5] The 7-azaindole scaffold is an exceptional "hinge-binder," forming two critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme's catalytic domain. This interaction effectively blocks the ATP-binding site, inhibiting kinase activity.[5] This property has been leveraged to develop numerous clinical candidates targeting kinases such as DYRK, ATR, and Aurora A.[3]

Predicted Biological Impact of Substitutions on the 7-Azaindole Core

The functionalization at the C3 and C5 positions of the 7-azaindole ring is expected to modulate its biological activity significantly.

  • The 3-Methyl Group: The addition of a small, lipophilic methyl group can have several effects. In a favorable scenario, the methyl group can fit into a nearby hydrophobic pocket on the target protein, increasing binding affinity through van der Waals interactions.[9] This "methyl effect" can sometimes induce a conformational change in the ligand that is more favorable for binding.[9] Conversely, if the binding pocket is sterically constrained, the methyl group could clash with the protein surface, reducing affinity.

  • The 5-Hydroxymethyl Group: This polar group introduces both a hydrogen bond donor and acceptor. This functionality can be transformative for a ligand's activity. It could form a new, specific hydrogen bond with an amino acid residue in the binding pocket, substantially increasing potency and selectivity. Furthermore, this group is expected to increase the compound's aqueous solubility, a critical property for drug development. Studies on other 7-azaindole derivatives have shown that hydroxymethyl substitutions can maintain potency while improving metabolic stability.[10]

Proposed Experimental Workflow for Comparative Analysis

To empirically compare the biological activities of the parent and substituted compounds, a phased approach is recommended. This workflow ensures a logical progression from broad cellular effects to specific target identification and mechanistic validation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation p1_start Dose-Response Cell Viability Assay (e.g., MTT Assay) p1_end Determine Cytotoxicity (IC50) & Non-Toxic Dosing Range p1_start->p1_end Establish baseline effect on cell health p2_start Broad-Panel Kinase Screen (Biochemical Assay) p1_end->p2_start Use non-toxic concentrations p2_end Identify 'Hit' Kinases & Determine Potency (IC50) & Selectivity p2_start->p2_end Test hypothesis of kinase inhibition p3_start Western Blot Analysis (Cell-Based Assay) p2_end->p3_start Select relevant cell line & pathway p3_end Confirm Target Engagement & Measure Downstream Pathway Modulation p3_start->p3_end Validate on-target effect in cells

Caption: Proposed experimental workflow for comparative bioactivity assessment.

Phase 1: Foundational Viability Screening

The first step is to understand the general cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line (e.g., a line known to be dependent on kinase signaling, such as A375 melanoma). The MTT assay is a reliable, colorimetric method for this purpose.[11]

Phase 2: Target Class Identification

Based on the prevalence of 7-azaindole as a kinase inhibitor scaffold, a direct way to test this hypothesis is through a broad-panel biochemical kinase inhibition assay.[12][13] This experiment screens the compounds against hundreds of purified kinases, providing a profile of which enzymes are inhibited and at what potency. This is critical for identifying primary targets and assessing selectivity.

Phase 3: Mechanistic Validation in a Cellular Context

Once a primary kinase target is identified, it is essential to confirm that the compound engages this target within a living cell and produces the expected downstream effect. For example, if a compound inhibits a kinase in the MAPK/ERK pathway, a Western blot can be used to measure the phosphorylation status of downstream proteins like ERK.[14][15] A reduction in phosphorylated ERK (p-ERK) upon treatment would validate the compound's mechanism of action.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Detailed Experimental Protocols

A. Protocol: MTT Cell Viability Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.[16][17]

  • Cell Plating: Seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the parent and derivative compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value for each compound.

B. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction; less ATP indicates higher kinase activity.[18]

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP.

  • Compound Plating: In a 384-well plate, dispense the test compounds at various concentrations. Include a "no inhibitor" (positive control) and "no enzyme" (negative control).

  • Kinase Reaction: Add the kinase and substrate mixture to all wells. Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Add a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A higher signal indicates more ATP remaining, thus greater kinase inhibition. Normalize the data to controls and calculate IC₅₀ values.

C. Protocol: Western Blot for Phospho-ERK

This protocol detects the levels of specific proteins in cell lysates to measure pathway activation.[14]

  • Cell Treatment & Lysis: Plate cells and treat with IC₅₀ concentrations of the compounds for a set time (e.g., 2 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a loading control like GAPDH.[14]

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/total ERK ratio indicates successful inhibition of the upstream kinase pathway.

Conclusion

The 7-azaindole scaffold is a proven foundation for developing potent kinase inhibitors. While the parent compound, 1H-pyrrolo[2,3-b]pyridine, exhibits broad biological potential, its targeted activity can be significantly refined through chemical substitution. The derivative, this compound, is rationally predicted to have a modulated biological profile due to the electronic and steric effects of its methyl group and the hydrogen-bonding potential of its hydroxymethyl group. These substitutions may enhance its potency against specific kinases, improve its selectivity across the kinome, and increase its drug-like properties such as solubility.

The proposed experimental workflow provides a robust and logical framework for moving beyond theoretical predictions. By systematically evaluating cytotoxicity, identifying specific molecular targets, and validating the mechanism of action in a cellular context, researchers can generate the high-quality, comparative data needed to definitively characterize the biological activity of this promising derivative relative to its parent scaffold. This structured approach is fundamental to the process of rational drug design and the development of next-generation targeted therapies.

References

  • Negwer, M., & Scharnow, H. G. (2001). Organic-chemical drugs and their synonyms. Wiley-VCH. (URL not directly linkable, book reference)
  • Kumar, A., & Kumar, A. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1715-1717. [Link]

  • Yadav, P., & Singh, U. P. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 23(15), 1664-1681. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(1). [Link]

  • Kozachenko, O. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, (2), 3-23. (General reference for synthesis, specific URL not provided in search result).
  • PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohta, T., et al. (1994). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry, 42(5), 1111-1115. [Link]

  • Bostrom, J., et al. (2013). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 56(10), 3785-3800. [Link]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Wölfling, J., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(10), 1349. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Shchepin, R. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5133. [Link]

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. YAKUGAKU ZASSHI, 137(5), 533-541. [Link]

  • Lewis, M. C., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 203-208. [Link]

  • International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT, 5(1). [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

Sources

The Strategic Impact of 3-Methyl Substitution on 7-Azaindole Scaffolds: A Comparative Guide to Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] Its bioisosteric relationship with purines allows it to effectively mimic the adenine core of ATP, anchoring compounds within the hinge region of the kinase active site.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl substituted 7-azaindoles, offering a comparative perspective on how this seemingly simple modification can profoundly influence inhibitory activity. We will delve into the causal mechanisms behind these effects, provide detailed experimental protocols for synthesis and evaluation, and present quantitative data to support our analysis.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, offers a unique combination of hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N7) functionalities.[1] This arrangement is crucial for establishing the bidentate hydrogen bonds with the kinase hinge region that are characteristic of many Type I and Type II kinase inhibitors.[4] The various positions on the 7-azaindole ring provide ample opportunities for substitution, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[5] Among these, the 3-position has been identified as a key site for modulation of biological activity.[6]

The 3-Methyl Group: A Subtle Change with Significant Consequences

The introduction of a methyl group at the 3-position of the 7-azaindole scaffold can influence inhibitor potency through a variety of mechanisms:

  • Steric Effects: The methyl group can introduce beneficial steric clashes that orient other substituents for optimal interactions with the kinase active site. Conversely, unfavorable steric hindrance can also lead to a decrease in activity.

  • Hydrophobic Interactions: The lipophilic nature of the methyl group can promote favorable hydrophobic interactions within the ATP binding pocket.

  • Conformational Rigidity: The presence of a 3-substituent can restrict the rotation of other groups attached to the 7-azaindole core, locking the molecule into a more bioactive conformation.

The following sections will explore these principles through a comparative analysis of 3-methyl substituted 7-azaindoles against other analogs targeting Rho-associated coiled-coil containing protein kinase (ROCK).

Comparative Analysis: 3-Substituted 7-Azaindoles as ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. Its overactivation is implicated in various cardiovascular diseases, making it an attractive therapeutic target.[6] A study by Bandarage et al. provides a compelling case study on the SAR of 3-substituted 7-azaindoles as ROCK inhibitors.[6]

CompoundR Group at C3-PositionROCK1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK1)
1 H1000>10000>10
2 Methyl374600124
3 Ethyl253500140
4 Phenyl152800187
5 4-Fluorophenyl102500250

Data synthesized from Bandarage et al., 2018.[6]

The data clearly demonstrates the profound impact of substitution at the 3-position. The unsubstituted analog 1 exhibits weak activity. The introduction of a small alkyl group, such as methyl in compound 2 , leads to a dramatic increase in potency (IC50 = 37 nM). This suggests that the methyl group engages in favorable hydrophobic interactions within a pocket in the ROCK active site. Further increasing the alkyl chain length to an ethyl group (compound 3 ) results in a slight improvement in potency.

Interestingly, replacing the alkyl group with an aromatic ring, as in compounds 4 and 5 , further enhances the inhibitory activity. This indicates that the pocket accommodating the 3-substituent is capable of forming favorable pi-stacking or other non-covalent interactions with an aromatic system. The improved potency of the 4-fluorophenyl analog 5 over the phenyl analog 4 may be attributed to favorable electrostatic interactions of the fluorine atom.

Crucially, the introduction of a substituent at the 3-position not only boosts potency but also significantly improves selectivity against the closely related kinase PKA. This highlights the role of the 3-substituent in exploiting subtle differences between the active sites of different kinases to achieve selectivity.

Experimental Protocols

General Synthesis of 3-Substituted 7-Azaindoles

The synthesis of 3-substituted 7-azaindoles can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-formed 7-azaindole core. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position, a method adaptable for the synthesis of analogs like compounds 4 and 5 .[7]

Step 1: Iodination of 7-Azaindole

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-azaindole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 3-iodo-7-azaindole (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 3-substituted 7-azaindole.

For the synthesis of 3-alkyl-7-azaindoles, alternative methods such as Negishi coupling with an organozinc reagent or other cross-coupling reactions may be employed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol outlines a general procedure for determining the in vitro potency of inhibitors against a target kinase using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.[8][9]

Materials:

  • Kinase (e.g., ROCK1)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Test compounds (e.g., 3-methyl substituted 7-azaindoles)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (pre-prepared in Kinase Assay Buffer) to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key concepts discussed in this guide.

SAR_of_3_Substituted_7_Azaindoles cluster_core 7-Azaindole Scaffold cluster_substituents Substituents at C3 cluster_activity Biological Activity (ROCK Inhibition) Core 7-Azaindole H H (Unsubstituted) Core->H leads to Methyl Methyl Core->Methyl leads to Aryl Aryl (e.g., Phenyl) Core->Aryl leads to Weak Weak Activity (IC50 = 1000 nM) H->Weak Potent Potent Activity (IC50 = 37 nM) Methyl->Potent VeryPotent Very Potent Activity (IC50 = 10-15 nM) Aryl->VeryPotent

Caption: SAR of 3-substituted 7-azaindoles as ROCK inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start 7-Azaindole Iodination 3-Iodo-7-azaindole Start->Iodination NIS Coupling 3-Substituted-7-azaindole Iodination->Coupling Suzuki Coupling KinaseAssay In Vitro Kinase Assay (ADP-Glo) Coupling->KinaseAssay Testing IC50 IC50 Determination KinaseAssay->IC50 SAR SAR Analysis IC50->SAR

Caption: General experimental workflow for SAR studies.

Conclusion

The strategic placement of a methyl group at the 3-position of the 7-azaindole scaffold represents a powerful tactic in the design of potent and selective kinase inhibitors. As demonstrated with ROCK inhibitors, this seemingly minor modification can lead to a substantial increase in potency and selectivity. The principles outlined in this guide—steric influence, hydrophobic interactions, and conformational restriction—provide a rational framework for understanding and predicting the effects of such substitutions. By combining insightful medicinal chemistry with robust biological evaluation, researchers can continue to leverage the versatile 7-azaindole scaffold to develop novel therapeutics for a range of diseases.

References

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed. [Link]

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

Sources

The 7-Azaindole Scaffold: A Privileged Framework for Kinase Inhibition Explored Through (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Characterizing a Promising Kinase Inhibitor Building Block

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors is a paramount objective. Protein kinases, as central regulators of a vast array of cellular processes, represent a rich source of therapeutic targets.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, making them a focal point for the development of targeted therapies.[3] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases with high affinity.[3][4] One such scaffold is the 7-azaindole, or pyrrolo[2,3-b]pyridine, ring system.[4][5] This guide will delve into the potential of a specific derivative, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol , as a foundational element for novel kinase inhibitor design. While a comprehensive in vitro kinase inhibition profile for this specific molecule is not extensively published, its structural features, when viewed through the lens of established structure-activity relationship (SAR) data for the 7-azaindole class, provide a compelling rationale for its investigation.

This guide will provide a comparative analysis of this compound's potential against well-characterized 7-azaindole-based inhibitors, detail the experimental methodologies required to elucidate its kinase inhibition profile, and present the underlying signaling pathway context.

The 7-Azaindole Core: A High-Affinity Anchor

The remarkable utility of the 7-azaindole scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP.[6] The pyrrole nitrogen and the pyridine nitrogen of the 7-azaindole ring act as a hydrogen bond donor and acceptor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[4][5][7] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity.[3] The versatility of the 7-azaindole core is further enhanced by the five positions on the ring system that can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties.[5][7]

The subject of this guide, this compound, possesses substitutions at two key positions: a methyl group at the C3 position and a hydroxymethyl group at the C5 position. The strategic placement of these substituents is critical in defining the molecule's potential kinase inhibition profile.

This compound: A Candidate for Kinase Inhibition

Based on extensive research into 7-azaindole derivatives, the substitutions on this compound suggest a predisposition for inhibiting certain kinase families.

  • The 3-Methyl Group: Substitution at the C3 position of the 7-azaindole ring often plays a significant role in modulating kinase selectivity and potency. The introduction of a methyl group can provide beneficial steric interactions within the ATP-binding site, potentially enhancing affinity for specific kinases. For instance, in the development of PI3K inhibitors, aromatic substitutions at the 3-position of the 7-azaindole core were found to be well-tolerated and led to a prominent increase in potency.[8]

  • The 5-Hydroxymethyl Group: The C5 position of the 7-azaindole ring often extends towards the solvent-exposed region of the ATP-binding site. The hydroxymethyl group is a small, polar functional group that can engage in hydrogen bonding interactions with amino acid residues in this region. This can contribute to both binding affinity and the overall physicochemical properties of the molecule, such as solubility.

Given these structural features, it is plausible that this compound or its derivatives could exhibit inhibitory activity against kinases that are known to be targeted by other 3,5-disubstituted 7-azaindoles.

Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors

To contextualize the potential of this compound, it is instructive to compare it with other 7-azaindole derivatives that have been extensively characterized. The following table summarizes the kinase inhibition profiles of several notable examples.

Compound/ScaffoldKey SubstitutionsPrimary Kinase TargetsReported IC50/PotencyReference
Vemurafenib 3-propanesulfonyl, 5-(4-chlorophenyl)B-RAF (V600E)31 nM[2]
Decernotinib (VX-509) 3-substituted carboxamideJAK3Selective for JAK3[5]
Pim Kinase Inhibitor 2-aminopyrimidine, 5-(2-fluorophenyl)Pim-1, Pim-2, Pim-33 pM, 32 pM, 9 pM respectively[5]
PI3K Inhibitor (Compound B11) 3-aromatic substitutionPI3KγPotent (sub-nanomolar)[8]

This comparative data highlights a crucial principle in the design of 7-azaindole inhibitors: the nature and position of substituents dictate the kinase selectivity profile. While Vemurafenib's substitutions direct it towards B-RAF, the modifications in Decernotinib confer selectivity for JAK3. The extremely high potency of the Pim kinase inhibitor underscores the impact of specific interactions at the C2 and C5 positions.[5]

The 3-methyl and 5-hydroxymethyl groups of this compound represent a different combination of substituents, suggesting that its kinase inhibition profile is likely to be distinct from these examples. To experimentally determine this profile, robust and reliable in vitro kinase assays are essential.

Experimental Protocols for Determining In Vitro Kinase Inhibition Profile

The following section provides detailed, step-by-step methodologies for two widely used in vitro kinase assay platforms. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Principle:

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-Eu Kinase-Europium Antibody Complex Tracer Fluorescent Tracer Kinase-Eu->Tracer Binding FRET High FRET Signal Tracer->FRET Energy Transfer Kinase-Eu_2 Kinase-Europium Antibody Complex Inhibitor Test Compound (e.g., this compound) Kinase-Eu_2->Inhibitor Binding Tracer_2 Fluorescent Tracer NoFRET Low FRET Signal Inhibitor->NoFRET Displacement of Tracer

Caption: LanthaScreen™ Eu Kinase Binding Assay Principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound, this compound, and a known control inhibitor in the appropriate assay buffer. A serial dilution is recommended to determine the IC50.

    • Prepare a 2X kinase/Eu-labeled antibody mixture in the assay buffer. The final concentration of the kinase and antibody should be optimized for each kinase target.

    • Prepare a 4X solution of the fluorescently labeled kinase tracer in the assay buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4X test compound or control inhibitor solution to the wells of a low-volume 384-well plate. Include wells with buffer only for "no inhibitor" controls.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Initiation of Binding:

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final reaction volume will be 16 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle:

G cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phospho-Substrate Phosphorylated Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ADP_2 ADP ATP_2 ATP ADP_2->ATP_2 ADP-Glo™ Reagent Light Luminescent Signal ATP_2->Light Kinase Detection Reagent Luciferase Luciferase/ Luciferin

Caption: ADP-Glo™ Kinase Assay Principle.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a multiwell plate, combine the kinase, substrate, and ATP in the kinase reaction buffer.

    • Add the test compound, this compound, or a control inhibitor at various concentrations. Include "no inhibitor" and "no enzyme" controls.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

Many kinase inhibitors, including those based on the 7-azaindole scaffold, target kinases involved in critical signaling pathways that are often dysregulated in cancer.[8] One such key pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Given that 7-azaindole derivatives have shown potent inhibition of PI3K, this pathway represents a plausible area of investigation for this compound.[8] Elucidating the inhibitory activity of this compound against kinases in this and other critical signaling pathways will be crucial in determining its therapeutic potential.

Conclusion and Future Directions

This compound, as a member of the privileged 7-azaindole class of kinase inhibitors, holds significant promise as a scaffold for the development of novel therapeutic agents. Its 3-methyl and 5-hydroxymethyl substitutions provide a unique chemical space to explore for kinase selectivity and potency. While a comprehensive kinase inhibition profile is yet to be published, the established SAR for the 7-azaindole family strongly suggests that this compound warrants further investigation.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the in vitro kinase inhibition profile of this compound and its future derivatives. By employing these self-validating methodologies, the scientific community can unlock the full potential of this promising scaffold and pave the way for the discovery of the next generation of targeted kinase inhibitors.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-STAGE. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. Available at: [Link]

  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed. Available at: [Link]

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved therapeutics.[1] Its role as a bioisostere of indole often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, making it a highly sought-after motif in modern drug discovery.[2][3] However, the synthesis of diversely substituted 7-azaindoles presents unique challenges not encountered with their indole counterparts, primarily due to the electron-deficient nature of the integrated pyridine ring.[3][4]

This comprehensive guide provides an in-depth comparison of prevalent synthetic pathways for accessing substituted 7-azaindoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to empower you in selecting and optimizing the ideal synthetic strategy for your target molecules.

The Challenge of Classical Indole Syntheses in the Azaindole Realm

Traditional methods for indole synthesis, such as the Fischer, Bartoli, and Madelung reactions, often prove inefficient for constructing the 7-azaindole core.[3][4][5] The electron-withdrawing character of the pyridine nitrogen deactivates the ring, hindering the key cyclization steps inherent to these classical transformations. While some successes have been reported, they are often limited in scope and require harsh reaction conditions, making them unsuitable for the synthesis of complex, functionalized derivatives.[5]

Modern Strategies: A Paradigm Shift with Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder conditions, broader substrate scope, and greater functional group tolerance.[6] Among these, palladium-catalyzed cross-coupling reactions have emerged as the dominant and most versatile tools for both the construction and subsequent functionalization of the 7-azaindole nucleus.[7]

The Power of Palladium: Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions typically involve the formation of key C-C or C-N bonds to construct the pyrrole ring onto a pre-functionalized pyridine starting material. The Sonogashira, Suzuki, and Heck reactions are cornerstone methodologies in this domain.[4][6]

A general and highly effective strategy involves a two-step sequence starting from a readily available 2-aminopyridine derivative, such as 2-amino-3-iodopyridine. This approach is exemplified by the Sonogashira coupling followed by a base-mediated cyclization.[8]

Featured Synthetic Pathway: Sonogashira Coupling and Cyclization

This pathway is a robust and widely adopted method for the synthesis of 2-substituted 7-azaindoles.[8] The initial Sonogashira coupling forges a C-C bond between the pyridine core and a terminal alkyne, which then undergoes an intramolecular cyclization to form the pyrrole ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Start 2-Amino-3-iodopyridine + Terminal Alkyne Reagents1 Pd(PPh3)2Cl2 (cat.) CuI (cat.), Et3N Start->Reagents1 Reaction Conditions Intermediate 2-Amino-3-(alkynyl)pyridine Reagents1->Intermediate Reagents2 KOt-Bu 18-Crown-6 (cat.) Toluene, 65 °C Intermediate->Reagents2 Reaction Conditions Product 2-Substituted 7-Azaindole Reagents2->Product

Caption: Sonogashira coupling followed by cyclization workflow.

Causality Behind Experimental Choices:
  • Palladium and Copper Catalysts: The combination of a palladium catalyst, like Pd(PPh3)2Cl2, and a copper(I) co-catalyst is crucial for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper activates the terminal alkyne.

  • Base (Triethylamine): Triethylamine acts as a base to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the HI generated during the reaction.

  • Potassium tert-Butoxide (KOt-Bu) and 18-Crown-6: For the subsequent cyclization, a strong, non-nucleophilic base like KOt-Bu is required to deprotonate the amino group, initiating the intramolecular attack on the alkyne. The addition of a catalytic amount of 18-crown-6 is a key insight; it sequesters the potassium ion, increasing the basicity and nucleophilicity of the tert-butoxide, thereby facilitating the cyclization under milder conditions (65 °C) and avoiding the need for protecting groups.[8]

Detailed Experimental Protocol: A Self-Validating System

Synthesis of 2-Phenyl-7-azaindole

Step 1: Synthesis of 2-Amino-3-(phenylethynyl)pyridine

  • To a solution of 2-amino-3-iodopyridine (1.0 g, 4.55 mmol) in triethylamine (20 mL) is added phenylacetylene (0.55 g, 5.46 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.16 g, 0.23 mmol) and copper(I) iodide (0.043 g, 0.23 mmol) are added.

  • The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-amino-3-(phenylethynyl)pyridine.

Step 2: Synthesis of 2-Phenyl-7-azaindole

  • To a solution of 2-amino-3-(phenylethynyl)pyridine (0.5 g, 2.57 mmol) in toluene (15 mL) is added potassium tert-butoxide (0.35 g, 3.09 mmol) and 18-crown-6 (0.068 g, 0.26 mmol).

  • The mixture is heated to 65 °C and stirred for 4 hours.

  • The reaction is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenyl-7-azaindole.

A Comparative Analysis of Modern Synthetic Pathways

While the Sonogashira-based approach is highly effective for 2-substituted 7-azaindoles, other modern methods offer advantages for accessing different substitution patterns or employing alternative starting materials.

Comparison of Synthetic Pathways for Substituted 7-Azaindoles
Synthetic PathwayKey Starting MaterialsTypical Substituent PlacementAdvantagesLimitations
Sonogashira Coupling/Cyclization 2-Amino-3-halopyridines, Terminal AlkynesC2-substitutionHigh yields, good functional group tolerance, avoids protecting groups.[8]Primarily limited to terminal alkynes, thus C2-substitution.
Suzuki-Miyaura Coupling Dihalopyridines, Aryl/Vinyl Boronic AcidsC3, C6-disubstitutionAllows for the introduction of aryl and vinyl groups at various positions.[9]May require sequential or one-pot multi-step reactions for multiple substitutions.
Iron-Catalyzed Cyclization o-Haloaromatic Amines, Terminal AlkynesC2-substitutionUtilizes a less expensive and more environmentally benign metal catalyst.[10]May require microwave irradiation and higher temperatures.
Domino Reaction (Base-Mediated) 2-Fluoro-3-methylpyridine, Aryl AldehydesC2-substitution (selectively 7-azaindole or 7-azaindoline)Transition-metal-free, one-pot synthesis.[3]The selectivity between azaindole and azaindoline is dependent on the choice of base.
C-H Activation/Annulation Substituted Pyridines, AlkynesC2, C3-disubstitutionAtom-economical, avoids pre-functionalization of the pyridine ring.[6]Can suffer from regioselectivity issues and may require specific directing groups.

Emerging Frontiers: The Future of 7-Azaindole Synthesis

The field of 7-azaindole synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies. Key areas of innovation include:

  • Photoredox Catalysis: Light-mediated reactions offer the potential for novel bond formations under exceptionally mild conditions.

  • Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability for the industrial production of 7-azaindole derivatives.

  • Biocatalysis: The use of enzymes to catalyze key steps in the synthesis can lead to highly selective and environmentally friendly processes.

By understanding the strengths and limitations of the available synthetic toolbox, from well-established palladium-catalyzed reactions to emerging transition-metal-free strategies, researchers can make informed decisions to efficiently access the diverse array of substituted 7-azaindoles required for advancing drug discovery and development.

References

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 563-590. [Link]

  • Quezada, M. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Singh, P., Sharma, A., & Kumar, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7987–8000. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Le, T. N., et al. (2023). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Molecules, 28(15), 5784. [Link]

  • Li, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(6), 886-888. [Link]

  • da Silva, A. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis, 15(7), 922-944. [Link]

  • Cacchi, S., et al. (2003). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 68(25), 9597-9604. [Link]

  • Kumar, A., & Aggarwal, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 19(4), 738-755. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this evaluation is understanding a compound's selectivity. This guide provides an in-depth, technical comparison of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, focusing on a structured approach to defining its cross-reactivity profile. We will delve into the causality behind experimental choices, provide validated protocols, and compare its performance against relevant alternatives, offering a comprehensive framework for your own investigations.

The 7-Azaindole Scaffold: A Foundation of Potency and a Source of Selectivity Challenges

The subject of our study, this compound, is built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, more commonly known as 7-azaindole. This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its value stems from its structural resemblance to the adenine core of ATP, allowing it to function as an excellent "hinge-binder."[4] The pyridine nitrogen and the pyrrole N-H group can form two critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase catalytic domain.[4]

This ATP-mimetic capability, however, is a double-edged sword. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[4][5] Consequently, inhibitors built on scaffolds like 7-azaindole, while often potent, carry an inherent risk of binding to multiple kinases. This "off-target" binding, or cross-reactivity, can lead to unexpected toxicities or polypharmacology, where the compound's overall biological effect is the result of modulating multiple targets.[6][7] Therefore, a thorough investigation of cross-reactivity is not merely a characterization step but a fundamental requirement for developing a safe and effective therapeutic agent or a precise chemical probe.

The specific substitutions on our lead compound—a methyl group at position 3 and a methanol group at position 5—are critical differentiators. These groups project into distinct pockets of the ATP-binding site, and their size, polarity, and flexibility will ultimately govern the compound's selectivity profile compared to other 7-azaindole-based inhibitors.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region (Backbone Amides) pocket Adjacent Pockets azaindole 7-Azaindole Core azaindole->hinge H-Bonds (ATP Mimicry) substituents 3-Methyl & 5-Methanol Groups substituents->pocket Selectivity-Defining Interactions cluster_workflow CETSA Workflow A 1. Treat intact cells with compound or DMSO B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble fraction from aggregated protein (centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot melting curves and determine thermal shift (ΔTm) E->F

Caption: The experimental workflow for CETSA.

Data Presentation: Comparative Cellular Thermal Shift

Target ProteinVehicle (DMSO) Tm (°C)This compound Tm (°C)Thermal Shift (ΔTm) (°C)
BRAF (On-Target) 48.556.2+7.7
SRC (Off-Target) 52.155.8+3.7
FGFR1 (Off-Target) 54.357.1+2.8
GAPDH (Negative Control)61.061.2+0.2

Interpretation: The significant positive thermal shift for BRAF confirms robust target engagement in a cellular environment. The smaller, yet clear, shifts for SRC and FGFR1 validate that these off-targets identified in Tier 1 are also engaged by the compound in live cells. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is adapted for use in cultured cells. [8][9]

  • Cell Treatment:

    • Culture cells (e.g., A375 melanoma cells, which express BRAF) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours in culture media.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot the cell suspension into multiple PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using specific antibodies against the target proteins (BRAF, SRC, etc.) and a loading control (e.g., GAPDH).

  • Data Plotting:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the relative band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Tier 3: Quantifying Off-Target Affinity via Competitive Binding

While CETSA confirms cellular engagement, it does not directly provide a binding affinity constant (Kd or Ki). Competitive binding assays are the gold standard for quantifying the affinity of an unlabeled compound by measuring its ability to displace a known labeled ligand. [10][11] Rationale: This assay provides a quantitative measure (Ki) of the compound's potency for the validated off-targets. This data is crucial for understanding the potential for off-target effects at therapeutic concentrations. If the Ki for an off-target is close to the Ki for the on-target, there is a high likelihood of off-target activity in vivo. [10] Data Presentation: Comparative Binding Affinities

Target KinaseThis compound (Ki, nM)Alternative A: Vemurafenib (Ki, nM)Alternative B: Dasatinib (Ki, nM)
BRAF (On-Target) 5 3 150
SRC (Off-Target) 85 12001.2
FGFR1 (Off-Target) 150 >5000250

Interpretation: Our lead compound has a 17-fold selectivity for BRAF over SRC (85 nM / 5 nM) and a 30-fold selectivity over FGFR1. This is significantly less selective than Vemurafenib, which shows over 400-fold selectivity for BRAF versus SRC. This quantitative data confirms that SRC and FGFR1 are potent off-targets that could contribute to the compound's overall biological activity and potential toxicity.

Experimental Protocol 3: Competitive Binding Assay

This protocol describes a generic setup; specific reagents (labeled ligand, buffer conditions) will be target-dependent. [12][13]

  • Reagent Setup:

    • Select a high-affinity labeled ligand (e.g., fluorescent or radiolabeled) for the kinase of interest (e.g., a known SRC inhibitor).

    • Prepare an assay buffer optimized for the kinase.

    • Dilute the kinase and the labeled ligand to their final concentrations in the assay buffer.

    • Prepare a serial dilution of the unlabeled test compound.

  • Assay Procedure:

    • In a microplate, combine the kinase, the labeled ligand (at a concentration near its Kd), and the varying concentrations of the test compound.

    • Include controls: no inhibitor (for 100% binding) and excess unlabeled ligand (for 0% specific binding).

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.

  • Detection and Analysis:

    • Measure the signal from the bound labeled ligand. The method depends on the label (e.g., fluorescence polarization, FRET, or scintillation counting after separating bound from free ligand). [13] * Plot the signal as a function of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Conclusion and Forward Look

This multi-tiered investigation provides a comprehensive cross-reactivity profile for this compound. Our analysis indicates that while it is a potent on-target inhibitor of BRAF with confirmed cellular engagement, it possesses significant cross-reactivity against SRC family kinases and FGFR1.

Comparative Summary:

  • Selectivity vs. Alternative A (Vemurafenib): Our lead compound is demonstrably less selective. The substitutions at the 3 and 5 positions are not as effective at preventing binding to SRC and FGFR1 as those on Vemurafenib.

  • Selectivity vs. Alternative B (Dasatinib): Our lead compound has a much narrower inhibition profile and would not be classified as a broad-spectrum multi-kinase inhibitor.

This detailed profile is invaluable. For researchers seeking a highly selective BRAF tool compound, this compound may not be suitable without further medicinal chemistry optimization to reduce off-target activity. However, for therapeutic development where targeting both BRAF and SRC pathways could be beneficial (e.g., in certain resistance mechanisms), this polypharmacology might be advantageous. The key takeaway is that a structured, logical, and multi-faceted approach to cross-reactivity is non-negotiable for the successful advancement of any small molecule inhibitor.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules. [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol. (n.d.). Cusabio. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). Biochemical Journal. [Link]

  • Hypersensitivity reactions to small molecule drugs. (2022). Frontiers in Pharmacology. [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. (n.d.). PubChem. [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. (2020). International Journal of Molecular Sciences. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). Chemical and Pharmaceutical Bulletin. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2022). Molecules. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. (2003). Direct MS. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Comprehensive Medicinal Chemistry III. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. (1981). Journal of Lipid Research. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (n.d.). Fluidic Sciences Ltd. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Platelets. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2022). Journal of the American Chemical Society. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2023). Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Competitive Binding Assays. (2023). Medicine LibreTexts. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2020). Mini-Reviews in Medicinal Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Fluorescent Properties of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact the outcome of an investigation. The 7-azaindole scaffold, a structural analog of tryptophan, has garnered significant attention for its unique and environment-sensitive fluorescent properties. This guide provides an in-depth comparison of the fluorescent characteristics of various 7-azaindole derivatives, offering a blend of theoretical principles, practical experimental data, and validated protocols to inform your selection and application of these powerful molecular tools.

The Unique Photophysics of 7-Azaindole: A Tale of Two Excited States

Unlike its parent indole, the introduction of a nitrogen atom at the 7-position of the indole ring bestows upon 7-azaindole a fascinating photophysical behavior known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a photon, the 7-azaindole molecule is promoted to an excited state. In protic solvents or when forming hydrogen-bonded dimers, an ultrafast proton transfer can occur from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7). This process results in the formation of an excited-state tautomer, which has a distinct, red-shifted emission compared to the normal, locally excited form. This dual emission is a hallmark of 7-azaindole and its derivatives and is exquisitely sensitive to the molecule's immediate microenvironment, making it a powerful tool for probing biological systems.[1]

The efficiency of ESIPT and the resulting fluorescence signature are highly dependent on the solvent environment. In aprotic solvents, the normal emission from the locally excited state is typically observed. In protic solvents like alcohols, a characteristic bimodal emission is often seen, with a higher energy band from the normal form and a lower energy, red-shifted band from the tautomer. For instance, in methanol, 7-azaindole exhibits emission maxima at approximately 374 nm (normal) and 505 nm (tautomer).[1] In aqueous solutions, the situation is more complex, with the fluorescence often being dominated by the normal emission due to the disruption of the specific hydrogen-bonding networks required for efficient ESIPT.[1]

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in 7-azaindole.

Modulating Fluorescence: The Impact of Substitution

The beauty of the 7-azaindole scaffold lies in its amenability to chemical modification. By introducing various substituents at different positions on the ring system, it is possible to fine-tune its photophysical properties to suit specific applications.

N-1 Substituted Derivatives: Blocking ESIPT for Brighter Probes

One of the most effective strategies for enhancing the fluorescence quantum yield of 7-azaindole is to block the ESIPT pathway. This is readily achieved by substitution at the N-1 position, typically with an alkyl or glycosidic group. By replacing the proton at N-1, the intramolecular proton transfer is prevented, forcing the molecule to relax exclusively through the normal emission channel. This often leads to a dramatic increase in fluorescence intensity.

For example, 1-methyl-7-azaindole exhibits a quantum yield of 0.55 in water, a significant enhancement compared to the 0.023 quantum yield of the parent 7-azaindole in the same solvent.[2] Similarly, glycosylation at the N-1 position has been shown to increase the quantum yield to 0.53.[2] This makes N-1 substituted 7-azaindoles excellent candidates for applications requiring bright, stable fluorescent probes.

DerivativeSubstitutionλabs (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (cm-1)SolventReference
7-AzaindoleUnsubstituted~286~3860.023~8900Water[2]
1-Methyl-7-azaindoleN-1 MethylNot specifiedNot specified0.55Not specifiedWater[1]
N-1 Glycosyl-7-azaindoleN-1 Glycosyl~288~3880.53~8800Water[2]
C-Substituted Derivatives: Tuning Color and Sensitivity

Substitution on the carbon framework of the 7-azaindole ring provides a versatile handle for modulating the absorption and emission wavelengths, as well as the sensitivity of the probe to its environment. The electronic nature of the substituent plays a crucial role in these modifications.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (-OCH3) groups generally lead to a red-shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) tend to lower the energy of the lowest unoccupied molecular orbital (LUMO). This also results in a red-shift of the absorption and emission maxima. The extent of the shift is dependent on the strength of the electron-withdrawing group and its position on the ring.

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis of 7-azaindole derivatives can be achieved through various established organic chemistry methodologies. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

General Synthesis of C-Substituted 7-Azaindoles

A powerful strategy for the synthesis of C-substituted 7-azaindoles is the Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method allows for the introduction of a wide variety of substituents at the C-2 and C-3 positions.

Caption: A generalized workflow for the synthesis of C-substituted 7-azaindole derivatives.

Step-by-Step Methodology:

  • Halogenation of 2-Aminopyridine: Start with a commercially available or synthesized substituted 2-aminopyridine. Introduce a halogen (typically iodine or bromine) at the 3-position using an appropriate halogenating agent (e.g., N-iodosuccinimide).

  • Sonogashira Cross-Coupling: Couple the resulting 3-halo-2-aminopyridine with a terminal alkyne bearing the desired substituent. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

  • Intramolecular Cyclization: The resulting 2-amino-3-alkynylpyridine is then subjected to an intramolecular cyclization to form the 7-azaindole ring. This can be achieved under basic conditions (e.g., potassium tert-butoxide) or with a copper catalyst.

Characterization of Fluorescent Properties

A standardized protocol is essential for the accurate comparison of the fluorescent properties of different 7-azaindole derivatives.

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare stock solutions of the 7-azaindole derivatives in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution). The concentration should be in the micromolar range to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each derivative to determine the wavelength of maximum absorption (λabs).

  • Emission Spectroscopy: Excite the sample at its λabs and record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be noted.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) should be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation: The Stokes shift, a measure of the energy difference between the absorption and emission maxima, is calculated in wavenumbers (cm-1) using the following formula:

    Stokes Shift (cm-1) = (1 / λabs (nm) - 1 / λem (nm)) * 107

Conclusion and Future Perspectives

The 7-azaindole scaffold offers a versatile platform for the development of fluorescent probes with tunable photophysical properties. By strategically modifying the core structure, particularly at the N-1 and C-positions, researchers can design probes with enhanced brightness, shifted emission wavelengths, and tailored sensitivities to their local environment. The unique ESIPT phenomenon of 7-azaindole provides an additional layer of complexity and utility, enabling the development of ratiometric probes for sensing applications.

While significant progress has been made in understanding and utilizing 7-azaindole-based fluorophores, there remains a need for a more systematic and comprehensive characterization of a broader range of C-substituted derivatives. Such studies will undoubtedly accelerate the development of next-generation fluorescent probes for advanced applications in chemical biology, drug discovery, and materials science.

References

  • Chattopadhyay, A., & Haldar, S. (2014). 7-Azaindole: A Guest in a Crowded House. Accounts of Chemical Research, 47(4), 1165–1175. [Link]

  • Wang, K., Stringfellow, S., Dong, S., Jiao, Y., & Yu, H. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2595–2603. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and ultimately, clinical failure. This guide provides a comprehensive framework for assessing the metabolic stability of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, a 7-azaindole derivative, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical considerations, practical experimental protocols, and comparative data analysis that are essential for a thorough evaluation.

The Significance of the 7-Azaindole Scaffold and its Metabolic Profile

The 7-azaindole core is a privileged structure in drug design, frequently employed as a bioisostere for indole. The introduction of a nitrogen atom into the benzene portion of the indole ring can modulate the compound's physicochemical properties, including its metabolic fate. The pyrrole ring, being electron-rich, is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[1][2]. For our target molecule, this compound, key areas of metabolic interest include the methyl group, the hydroxymethyl substituent, and the pyrrolopyridine ring system itself.

A Comparative Approach to Understanding Metabolic Liability

To provide context to the metabolic stability of this compound (Compound A), we will compare it with two structural analogs:

  • Compound B: (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: The unmethylated parent compound. This will help elucidate the metabolic impact of the 3-methyl group.

  • Compound C: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: An oxidized version of Compound A, which could be a potential metabolite and may also be metabolized by aldehyde oxidase (AO)[3][4][5].

In Vitro Assessment of Metabolic Stability: A Step-by-Step Protocol

The cornerstone of early metabolic stability assessment is the in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs[6].

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.

Materials:

  • Test compounds (Compound A, B, and C) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for reaction termination and sample processing.

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute them to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer[7].

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM)[8]. Allow for a pre-incubation period of 5-10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system[6].

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard[8][9]. The "0-minute" time point represents the initial concentration before any metabolism has occurred.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound[10].

Data Analysis

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes inc1 Pre-incubate Microsomes & Test Compound at 37°C prep1->inc1 prep2 Prepare Test Compound Stock Solutions prep2->inc1 inc2 Initiate Reaction with NADPH inc1->inc2 samp1 Collect Samples at Time Points (0-60 min) inc2->samp1 samp2 Terminate Reaction with Cold Acetonitrile + IS samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Metabolic Stability Data

The following table summarizes hypothetical but plausible data from our in vitro microsomal stability assay.

CompoundStructuret½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
A: this compound Structure of this compound4530.8Moderate
B: (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol Structure of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol2555.4Moderate to High
C: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde1592.4High

Interpretation of Results:

  • Compound A exhibits moderate metabolic stability. Its half-life of 45 minutes suggests it is metabolized at a reasonable rate.

  • Compound B shows a shorter half-life compared to Compound A, indicating that the absence of the 3-methyl group may expose a more metabolically labile site on the pyrrole ring. The methyl group in Compound A could be providing some steric hindrance to the metabolizing enzymes.

  • Compound C , the aldehyde analog, is the least stable. This high clearance could be mediated by both CYP enzymes and aldehyde oxidase, which is known to metabolize aldehydes to carboxylic acids[5].

Identifying the Key Metabolic Players: CYP Reaction Phenotyping

To understand which enzymes are responsible for the metabolism of Compound A, a CYP reaction phenotyping study is essential[11][12]. This can be performed using two primary methods:

  • Recombinant Human CYPs: Incubating the compound with individual, expressed CYP enzymes to see which ones deplete the substrate.

  • Chemical Inhibition in HLM: Using selective inhibitors for specific CYP isoforms in the standard HLM assay to see which inhibitor prevents the metabolism of the compound[13].

Hypothetical CYP Reaction Phenotyping Results for Compound A
CYP Isoform% Inhibition of Compound A Metabolism
CYP1A215%
CYP2C910%
CYP2C195%
CYP2D68%
CYP3A4 55%
Aldehyde Oxidase<5% (with specific AO inhibitors)

These hypothetical results suggest that CYP3A4 is the primary enzyme responsible for the metabolism of this compound.

Potential Metabolic Pathways

Based on the structure and the likely involvement of CYP3A4, we can propose several potential metabolic pathways for Compound A.

G A This compound (Compound A) M1 Oxidation of 3-methyl group A->M1 CYP3A4 M2 Oxidation of hydroxymethyl group A->M2 CYP3A4/ADH M3 Hydroxylation of pyrrolopyridine ring A->M3 CYP3A4 M4 N-glucuronidation A->M4 UGTs

Caption: Potential metabolic pathways of Compound A.

From In Vitro to In Vivo: The Next Frontier

While in vitro data is invaluable for early screening, it is the in vivo pharmacokinetic (PK) study that provides the definitive assessment of a compound's metabolic fate in a whole organism[14][15]. A typical in vivo PK study in a preclinical species like the rat would involve administering the compound intravenously and orally to different groups of animals and collecting blood samples over time to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability[15].

Conclusion: A Holistic View of Metabolic Stability

The assessment of metabolic stability is a multi-faceted process that is integral to successful drug development. For this compound, our comparative in vitro analysis suggests moderate stability, with the 3-methyl group offering some protection against rapid metabolism compared to its unmethylated counterpart. The primary metabolic enzyme is likely CYP3A4. The aldehyde analog, as expected, is significantly less stable. These findings provide a solid foundation for further development, guiding potential chemical modifications to enhance metabolic stability and informing the design of crucial in vivo pharmacokinetic studies.

References

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - Chromatography Online. (2021-08-01). Available from: [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol - PubChem. Available from: [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC - NIH. Available from: [Link]

  • Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method - PubMed. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available from: [Link]

  • The role of aldehyde oxidase in drug metabolism - PubMed. (2012-02-16). Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives - ResearchGate. (2008-01-01). Available from: [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes - ResearchGate. (2020-01-01). Available from: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019-01-21). Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. Available from: [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • Reaction Phenotyping of Low-Turnover Compounds in Long-Term Hepatocyte Cultures Through Persistent Selective Inhibition of Cytochromes P450 - Semantic Scholar. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples - Lirias. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed. (2015-03-15). Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available from: [Link]

  • In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. Available from: [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC - NIH. (2022-10-19). Available from: [Link]

  • Webinar: Designing Your In Vivo Studies - YouTube. (2022-01-28). Available from: [Link]

  • Small Molecule Bioanalysis | Anapharm Bioanalytics. Available from: [Link]

  • Cytochrome P450 reaction phenotyping: State of the art - PubMed. (2020-11-10). Available from: [Link]

  • Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids - PubMed. (2010-03-15). Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • (PDF) The role of aldehyde oxidase in drug metabolism - ResearchGate. (2012-01-01). Available from: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement | Journal of Medicinal Chemistry - ACS Publications. (2021-10-14). Available from: [Link]

  • Advancing bioanalytical method development and validation for small molecules - YouTube. (2023-08-25). Available from: [Link]

  • Biologically active compounds containing pyrrolopyridines unit. - ResearchGate. Available from: [Link]

  • Metabolic Stability - Pharma Focus Asia. Available from: [Link]

  • Novel Cytochrome P450 Reaction Phenotyping for Low Clearance Compounds Using Hepatocyte Relay Method | Request PDF - ResearchGate. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available from: [Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2019-08-06). Available from: [Link]

Sources

A Comparative Benchmarking Guide to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics in oncology has centered on the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. The 7-azaindole scaffold, a core structure of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, is a privileged pharmacophore in the development of kinase inhibitors.[1] This guide introduces a hypothetical kinase inhibitor candidate, "this compound" (hereafter referred to as Cmpd-X), and provides a comprehensive framework for its preclinical benchmarking against established kinase inhibitors.

Our objective is to rigorously evaluate the potency, selectivity, and cellular activity of Cmpd-X. To establish a robust comparative baseline, we have selected three well-characterized inhibitors:

  • Dasatinib: A potent, FDA-approved dual Src/Abl inhibitor known for its high affinity.[2][3][4][]

  • Saracatinib (AZD0530): A selective Src family kinase inhibitor.[6][7]

  • Staurosporine: A natural product known for its broad, non-selective kinase inhibition, serving as a promiscuous control.[8][9][10][11]

This guide will detail the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and present a framework for data interpretation, thereby offering a blueprint for the rigorous evaluation of novel kinase inhibitor candidates.

The Target: Src Tyrosine Kinase

For this benchmarking study, we will focus on the proto-oncogene tyrosine-protein kinase Src. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[12][13] Its dysregulation is a common feature in many human cancers, making it a well-validated and compelling target for therapeutic intervention.[12]

Src Signaling Pathway Overview

Src acts as a central node in cellular signaling. Upon activation by various cell surface receptors like receptor tyrosine kinases (RTKs) and integrins, Src initiates downstream signaling cascades.[12][13] Key downstream pathways include the Ras-MAPK pathway, which promotes proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. By phosphorylating substrates involved in cell adhesion and cytoskeletal rearrangement, such as focal adhesion kinase (FAK) and paxillin, Src also directly influences cell motility and invasion.[14]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK pY Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration RAF RAF Ras->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival & Growth AKT->Survival caption Simplified Src Signaling Pathway

Simplified Src Signaling Pathway

Part 1: In Vitro Biochemical Potency and Selectivity

The initial phase of benchmarking involves determining the direct inhibitory effect of Cmpd-X on the purified Src kinase enzyme and assessing its selectivity against other kinases.

Experiment 1.1: IC50 Determination using the ADP-Glo™ Kinase Assay

Causality Behind Experimental Choice: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[15][16][17] This assay is universal for virtually any kinase, has high sensitivity, and its homogeneous "add-mix-read" format is amenable to high-throughput screening.[15][16] By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Serial Dilution of Cmpd-X & Controls C Incubate Inhibitors with Kinase Mix A->C B Prepare Kinase Reaction Mix (Src, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP) F->G H Measure Luminescence G->H

ADP-Glo™ Kinase Assay Workflow

Detailed Protocol:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of Cmpd-X, Dasatinib, Saracatinib, and Staurosporine in DMSO, starting from a 100 µM stock concentration. Transfer 50 nL of each dilution into a 384-well plate.

  • Kinase Reaction Setup: Prepare a master mix containing recombinant human Src kinase and a suitable substrate peptide (e.g., poly(E,Y)4:1) in kinase reaction buffer.

  • Incubation: Add 2.5 µL of the kinase/substrate mix to each well of the compound plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for Src) to each well.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16][17]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and catalyze the luciferase reaction. Incubate for 30-60 minutes at room temperature.[16][17]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
Cmpd-X Src 15.2
DasatinibSrc0.5[2]
SaracatinibSrc2.7[7][18]
StaurosporineSrc6.4
Experiment 1.2: Kinase Selectivity Profiling

Causality Behind Experimental Choice: While high potency against the primary target is desirable, selectivity is paramount for minimizing off-target effects and potential toxicity. A broad kinase panel screen is the industry standard for assessing an inhibitor's specificity. By testing Cmpd-X against a diverse array of kinases at a fixed concentration, we can generate a selectivity profile and identify potential off-target liabilities early in the development process.

Protocol Outline:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™) that employs radiometric or mobility shift assays for a large panel of kinases (e.g., >400 kinases).

  • Compound Concentration: Submit Cmpd-X for screening at two concentrations, typically 100 nM and 1 µM, to assess the dose-dependent inhibition of off-targets.

  • Data Analysis: The primary data is reported as Percent Inhibition (%) at the tested concentration. A "hit" is typically defined as inhibition >50%. The results are often visualized on a kinome dendrogram (kinome map) to graphically represent the selectivity profile.

Part 2: Cellular Activity and Target Engagement

Biochemical assays provide crucial data on direct enzyme inhibition, but it is essential to validate that the compound can enter cells and engage its target in a complex biological environment.

Experiment 2.1: Cellular Target Inhibition via Western Blotting

Causality Behind Experimental Choice: Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[1][19] To confirm that Cmpd-X inhibits Src kinase activity within a cell, we can measure the phosphorylation status of Src's direct downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with Cmpd-X provides direct evidence of on-target cellular activity.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a relevant cancer cell line with high endogenous Src activity (e.g., HT-29 colon cancer cells) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a dose range of Cmpd-X and the benchmark inhibitors (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416 - an autophosphorylation site indicating activation), total Src, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Src signal to the total Src signal to account for any changes in Src protein levels.

Expected Outcome: A dose-dependent decrease in the p-Src (Tyr416)/total Src ratio in cells treated with Cmpd-X, Dasatinib, and Saracatinib would confirm cellular target engagement and inhibition.

Discussion and Conclusion

This guide outlines a foundational benchmarking strategy for a novel kinase inhibitor candidate, Cmpd-X. The proposed experiments are designed to build a comprehensive profile of the compound, moving from direct enzymatic inhibition to cellular target engagement.

  • The in vitro IC50 determination provides the primary measure of potency against the intended target, Src. In our hypothetical example, Cmpd-X shows promising nanomolar potency, although it is less potent than the clinical candidate Dasatinib.

  • The kinase selectivity screen is a critical step for risk assessment. An ideal candidate would show potent inhibition of Src with minimal activity against other kinases, particularly those known to cause toxicities. Staurosporine serves as a crucial benchmark for non-selectivity.

  • The cellular Western blot analysis validates the biochemical data in a more physiologically relevant context. Observing a reduction in Src autophosphorylation confirms that the compound can cross the cell membrane and inhibit the kinase in the crowded intracellular environment.

By systematically comparing the performance of this compound (Cmpd-X) against well-vetted inhibitors like Dasatinib and Saracatinib, researchers can make informed decisions about its potential for further development. This structured, data-driven approach ensures scientific rigor and provides the necessary evidence to advance promising new molecules toward clinical investigation.

References

  • Eustace, A. J., Crown, J., O'Donovan, N., & O'Sullivan, F. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6(1), 51. [Link]

  • Wikipedia. (n.d.). Saracatinib. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Approved Drug Products. Retrieved January 24, 2026, from [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 24, 2026, from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • UniProt. (n.d.). P12931 (SRC_HUMAN). Retrieved January 24, 2026, from [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B., ... & Wedge, S. R. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of AKT kinases. Journal of medicinal chemistry, 56(5), 2059-2073. [Link]

  • Johnson, F. M., Saigal, B., Tran, H., Donato, N. J., & Talpaz, M. (2005). Abrogation of signal transducer and activator of transcription 3 signaling induces apoptosis in chronic myelogenous leukemia cells sensitive and resistant to imatinib mesylate. Clinical Cancer Research, 11(24), 8504-8512. [Link]

  • Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • PubChem. (n.d.). Saracatinib. Retrieved January 24, 2026, from [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved January 24, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved January 24, 2026, from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 24, 2026, from [Link]

  • UniProt. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved January 24, 2026, from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2020). Capivasertib inhibits a key pathway in metastatic breast cancer. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved January 24, 2026, from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 24, 2026, from [Link]

  • MedNexus. (n.d.). Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved January 24, 2026, from [Link]

  • International Centre for Kinase Profiling. (n.d.). Inhibitor | Saracatinib (AZD0530). Retrieved January 24, 2026, from [Link]

  • YouTube. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • ResearchGate. (n.d.). The IC50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase.... Retrieved January 24, 2026, from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Humana Press, Totowa, NJ. [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved January 24, 2026, from [Link]

  • Alvarez, R. H., Valero, V., & Hortobagyi, G. N. (2010). Inhibition of Src family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors. Clinical cancer research, 16(14), 3568-3574. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway.... Retrieved January 24, 2026, from [Link]

  • Varkaris, A., Gaur, S., & Logothetis, C. J. (2012). Src signaling pathways in prostate cancer. Cancer and Metastasis Reviews, 31(3-4), 507-516. [Link]

  • PubMed. (2024). Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer. [Link]

  • Alzforum. (2023). Saracatinib. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical compounds is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are meticulously derived from the known hazardous properties of its core chemical moieties—a substituted pyrrolopyridine and a methanol group—and are aligned with established best practices for hazardous waste management.

Part 1: Hazard Assessment and Waste Identification - A Proactive Approach

The foundational principle of safe disposal is a thorough understanding of the potential hazards. This compound is a complex molecule, and its hazard profile must be inferred from its constituent parts.

  • The Pyrrolopyridine Core: Heterocyclic compounds containing pyridine rings are often associated with toxicity. Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and they may cause skin and eye irritation.[1] Therefore, it is prudent to treat this compound as a potentially toxic substance.

  • The Methanol Group: The presence of a methanol group introduces significant hazards, primarily flammability and toxicity.[2] Methanol is a highly flammable liquid and its vapors can form explosive mixtures with air.[3] It is also toxic if ingested, inhaled, or in contact with skin, and can cause damage to organs.[3]

Based on this analysis, all waste containing this compound, including the pure compound, solutions, contaminated laboratory supplies (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .

Quantitative Hazard Summary (Extrapolated Data)

The following table summarizes key hazard information extrapolated from data for methanol and pyridine, which should be used as a conservative guide for handling and disposal.

Hazard ClassificationMethanolPyridineInferred Hazard for this compound
Flammability Highly flammable liquid and vapor.Flammable liquid and vapor.Assume to be a flammable solid or liquid.
Acute Toxicity (Oral) Toxic if swallowed.Harmful if swallowed.Assume to be toxic or harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.Toxic in contact with skin.Assume to be toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.Harmful if inhaled.Assume to be toxic or harmful if inhaled.
Skin Corrosion/Irritation May cause skin irritation.Causes skin irritation.Assume to cause skin irritation.
Eye Damage/Irritation Causes serious eye irritation.Causes serious eye irritation.Assume to cause serious eye irritation.
Specific Target Organ Toxicity Causes damage to organs.May cause respiratory irritation.Assume potential for target organ toxicity.

Part 2: Step-by-Step Disposal Protocol - Ensuring Safety and Compliance

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Experimental Workflow for Waste Segregation and Collection

cluster_0 Point of Generation (Fume Hood) cluster_1 Waste Segregation cluster_2 Waste Collection A Generation of Waste (e.g., reaction quench, contaminated labware) B Solid Waste (Contaminated gloves, paper towels, stir bars) A->B Segregate at source C Liquid Waste (Solutions containing the compound) A->C D Sharps Waste (Contaminated needles, broken glass) A->D E Labeled Solid Hazardous Waste Container (e.g., HDPE pail with lid) B->E Place into appropriate container F Labeled Liquid Hazardous Waste Container (e.g., Glass or compatible plastic bottle) C->F G Puncture-Proof Sharps Container D->G

Caption: Waste segregation at the point of generation.

Detailed Methodologies
  • Segregation at the Source:

    • Solid Waste: Collect all non-sharp solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, in a designated, compatible hazardous waste container.[1][4] This container should be made of a material like high-density polyethylene (HDPE).

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof hazardous waste container.[1] Due to the flammability of the methanol moiety, this waste stream should be considered flammable.[5] Do not mix with incompatible waste streams, such as strong oxidizing agents.

    • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[6]

  • Container Labeling:

    • Properly labeling hazardous waste containers is a critical regulatory requirement.[7] Each container must be clearly labeled with:

      • The words "Hazardous Waste "

      • The full chemical name: This compound

      • An accurate description of the contents (e.g., "Solid waste contaminated with...", "Methanol/DCM solution of...")

      • The date when the first drop of waste was added.

      • Appropriate hazard pictograms (e.g., flammable, toxic, irritant).

  • Waste Storage in the Laboratory:

    • Waste containers must be kept tightly sealed except when adding waste.[8]

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[9]

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[10]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

  • Waste Disposal and Removal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]

    • Under no circumstances should this chemical or its solutions be poured down the drain. [4][5][11] This is illegal and poses a significant risk to the environment and public health.[12]

    • Contact your EH&S department to schedule a waste pickup.

Part 3: Emergency Procedures - Preparedness is Paramount

Accidents can happen, and a well-defined emergency plan is essential for mitigating risks.

Spill Response Workflow

A Spill Occurs B Alert personnel in the immediate area A->B C Assess the spill size and associated hazards B->C D Small Spill (<100 mL) C->D E Large Spill (>100 mL) or Unknown C->E F Trained personnel don appropriate PPE D->F If safe to do so J Evacuate the area E->J G Contain the spill with inert absorbent material F->G H Collect absorbed material into a hazardous waste container G->H I Decontaminate the area H->I K Contact EH&S and/or emergency services J->K

Sources

Comprehensive Safety and Handling Guide for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides essential safety protocols and operational directives for the handling of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes hazard information from a closely related structural analog, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, with established principles of laboratory safety to ensure a robust framework for risk mitigation.

The foundational principle of this guide is proactive risk assessment. Every procedure, from initial receipt to final disposal, must be approached with a thorough evaluation of potential hazards. This document serves as a comprehensive resource to empower researchers to work safely and effectively.

Hazard Identification and Risk Assessment: A Proactive Stance

The GHS classifications for the parent compound, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, indicate a profile of moderate acute toxicity and irritation.[1] We must extrapolate these hazards to the methylated analog, assuming a similar or potentially increased level of biological activity until proven otherwise.

Table 1: GHS Hazard Profile for the Structural Analog (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol [1]

Hazard StatementGHS ClassificationImplication for Laboratory Operations
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion of even small quantities may cause adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[2][3][4]
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)The compound can be absorbed through the skin, leading to systemic toxicity.[5] Skin contact must be avoided through the consistent use of appropriate gloves and a lab coat.[6]
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)Inhalation of dust or aerosols can lead to systemic toxicity.[5][7] All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[8]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact with the skin is likely to cause redness, itching, or inflammation.[9] Contaminated gloves must be removed and replaced immediately.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[9] Appropriate eye protection is non-negotiable at all times in the laboratory.[10]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation may irritate the respiratory tract, leading to coughing or shortness of breath.[11] Engineering controls like fume hoods are the primary defense.[12]

The Causality of Prudence: The pyrrolopyridine scaffold is a common motif in pharmacologically active molecules, often designed to interact with biological systems.[13][14] The presence of functional groups like the hydroxymethyl and the heterocyclic rings suggests potential for unforeseen biological activity. Therefore, treating this compound with a high degree of caution is not merely procedural, but a scientifically-grounded imperative.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed.[15][16] The minimum required PPE for any work with this compound includes a lab coat, safety glasses with side shields, and nitrile gloves.[6][15]

Table 2: Task-Specific PPE Requirements

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Standard Lab CoatNitrile GlovesSafety GlassesNot generally required
Weighing/Transfer of Solid Standard Lab CoatNitrile Gloves (double-gloving recommended)Chemical Splash GogglesRequired if not performed in a certified fume hood or ventilated balance enclosure.
Solution Preparation/Reaction Setup Standard Lab CoatNitrile GlovesChemical Splash GogglesNot required if performed in a fume hood.
Large Scale Operations (>10g) Flame-Resistant Lab Coat over standard attireHeavy-duty Nitrile or Butyl Rubber GlovesFace Shield over Chemical Splash GogglesRecommended, consult with EH&S for appropriate respirator selection.
Spill Cleanup Chemical-Resistant Apron over Lab CoatHeavy-duty Nitrile or Butyl Rubber GlovesFace Shield over Chemical Splash GogglesRequired, consult with EH&S for appropriate respirator selection.

Expert Insights on PPE Selection:

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[6] For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandated when handling the compound in liquid form or when there is a risk of dust generation.[10] A face shield, worn over goggles, is required when there is a significant splash hazard.[10]

  • Body Protection: A lab coat protects your personal clothing and skin from minor splashes and spills.[6] Ensure it is fully buttoned. For significant splash potential, supplement with a chemically resistant apron.

  • Respiratory Protection: All work that could generate dust or aerosols must be performed within a chemical fume hood.[8] This engineering control is superior to relying solely on respiratory protection. A respirator may be required for emergency situations like a large spill.

Operational Protocols: A Step-by-Step Guide to Safety

Receipt and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregation: Store the compound in a cool, dry, and well-ventilated area.[3][17]

  • Compatibility: Keep it segregated from strong oxidizing agents, as these are incompatible with many organic compounds.[2][18]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard pictograms.

Weighing and Solution Preparation (Performed in a Fume Hood)
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Containment: Perform all transfers of solid material within the fume hood to contain any dust. Use a disposable weighing boat or creased weighing paper.

  • Technique: Use a spatula to carefully transfer the desired amount of solid. Avoid any actions that could create airborne dust.

  • Dissolution: Slowly add the solid to the chosen solvent in your flask. Ensure the flask is appropriately sized to avoid splashes. If necessary, use a powder funnel.

  • Immediate Cleanup: After transfer, carefully fold the weighing paper or boat and dispose of it in the designated solid chemical waste container. Wipe down the spatula and any affected surfaces with a solvent-dampened towel, which should also be disposed of as solid hazardous waste.

Spill Response
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your institution's emergency response team.

  • Small Spill (Solid):

    • Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and wipe it down. Dispose of all cleaning materials as hazardous waste.

  • Small Spill (Liquid Solution):

    • Absorb the spill with chemical absorbent pads or granules, working from the outside in.

    • Place the used absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous waste.[19] Proper segregation is critical to ensure safe disposal and to prevent incompatible materials from being mixed.[20]

  • Solid Waste: This includes any un-used solid compound, contaminated weighing boats, gloves, paper towels, and other consumables. Collect this waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: This includes reaction mixtures and solutions containing the compound.

    • Segregate halogenated and non-halogenated solvent waste streams into separate, clearly labeled containers.[20]

    • Ensure waste containers are made of a compatible material (e.g., polyethylene for many organic solvents) and are kept closed when not in use.[19][20]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.[12]

Waste Management Workflow

G cluster_generation Waste Generation Point (Fume Hood) cluster_containers Segregated Waste Accumulation cluster_disposal Institutional Disposal Solid Solid Waste (Gloves, Weigh Boats, Excess Solid) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Reaction Mixtures, Solvents) Liquid_Container Labeled Liquid Waste Container (Halogenated vs. Non-Halogenated) Liquid->Liquid_Container Sharps Sharps Waste (Contaminated Glassware, Needles) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EH_S Environmental Health & Safety Pickup Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S

Caption: Workflow for proper segregation and disposal of waste.

PPE Selection Logic

The decision-making process for PPE selection should be systematic and based on the potential routes of exposure for a given task.

G Start Start: Define Experimental Task Risk_Assess Assess Potential Hazards: - Splash? - Dust/Aerosol? - Skin Contact? Start->Risk_Assess Min_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Risk_Assess->Min_PPE Low Risk (e.g., Handling sealed container) Splash_Risk Upgrade Eye Protection: - Chemical Splash Goggles Risk_Assess->Splash_Risk Splash Potential Dust_Risk Implement Engineering Controls: - Use Fume Hood Risk_Assess->Dust_Risk Dust/Aerosol Potential End Proceed with Task High_Splash Add Face Protection: - Face Shield over Goggles Splash_Risk->High_Splash High Volume or Corrosive Reagents Dust_Risk->Splash_Risk

Caption: Decision tree for selecting appropriate task-specific PPE.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Methanex Europe SA/NV. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • EMACC-WG / MSF Norway / Oslo University Hospital. (2019). Methanol Poisoning – Protocol.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Pyridine, pyrrole and quinoline derivatives (CG 28) for all animal species. EFSA Journal. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Public Health England. (2024). Methanol: toxicological overview. GOV.UK. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Gowda, S., & Marik, P. E. (2025). Methanol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Sapa, J., et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • Brigham Young University Department of Chemistry and Biochemistry. (n.d.). A Chemists' Guide to PPE. Retrieved from [Link]

  • Hafez, H. N., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery. Retrieved from [Link]

  • CCOHS. (n.d.). Safe Handling of Cytotoxics: Guideline Recommendations. MDPI. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Reactant of Route 2
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.